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  • Product: 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide
  • CAS: 1706430-78-5

Core Science & Biosynthesis

Foundational

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide chemical structure

Topic: 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists High-Precision Fluorinated Building Block for Medicinal Chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists

High-Precision Fluorinated Building Block for Medicinal Chemistry

Executive Summary

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is a specialized electrophilic building block used primarily in the synthesis of advanced pharmaceutical ingredients (APIs). Characterized by a highly substituted benzene ring, this molecule offers a unique combination of steric bulk, lipophilicity, and electronic modulation.[1]

The presence of two fluorine atoms at the 2,3-positions imparts metabolic stability and alters the pKa of neighboring functional groups in the final drug target.[1] The 5-methoxy and 4-methyl groups provide specific hydrophobic and hydrogen-bond acceptor interactions, making this motif valuable in the design of fluoroquinolones , kinase inhibitors , and prostaglandin receptor agonists .[1]

This guide details the structural properties, validated synthesis pathways, and handling protocols for this compound, addressing the specific challenge of regioselectivity during its preparation.

Chemical Identity & Properties

PropertyData / Prediction
Chemical Name 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide
Systematic Name 1-(Bromomethyl)-2,3-difluoro-5-methoxy-4-methylbenzene
Molecular Formula C₉H₉BrF₂O
Molecular Weight 251.07 g/mol
Precursor CAS 1706461-15-5 (Alcohol intermediate: 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol)
Physical State Low-melting solid or viscous oil (Predicted MP: 35–45 °C)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water.[2]
Reactivity Class Benzyl halide (Strong Electrophile / Lachrymator)
Structural Analysis

The molecule features a "push-pull" electronic system:

  • 2,3-Difluoro: Strong electron-withdrawing inductive effect (-I), deactivating the ring but protecting the 2,3-positions from metabolic oxidation.[1]

  • 5-Methoxy: Electron-donating resonance effect (+R), increasing electron density at the ortho and para positions relative to itself.

  • 4-Methyl: Weakly electron-donating, adding lipophilicity.

Critical Reactivity Note: The benzylic carbon (C1-CH₂Br) is highly activated for Sₙ2 reactions due to the electron-withdrawing fluorines (inductive) and the electron-rich methoxy group (resonance stabilization of the transition state).

Synthesis Strategy: The Regioselectivity Challenge

Direct radical bromination of the parent hydrocarbon (2,3-difluoro-5-methoxy-1,4-dimethylbenzene) is NOT recommended .

  • Risk: The molecule contains two methyl groups attached to the aromatic ring (at C1 and C4).[1] Radical bromination conditions (NBS/AIBN) often lack sufficient selectivity to distinguish between these two benzylic positions, leading to inseparable mixtures of isomers.[1]

Recommended Protocol: The "Reductive Activation" Route

To ensure 100% regiocontrol, the synthesis must proceed via the reduction of the corresponding benzoic acid derivative.[1] This anchors the reactive center to the C1 position.[1]

Step 1: Precursor Synthesis

Start with 2,3-difluoro-5-methoxy-4-methylbenzoic acid . This can be obtained via lithiation/carboxylation of the corresponding arene or oxidation of the aldehyde.[1]

Step 2: Reduction to Alcohol

The acid (or its methyl ester) is reduced to (2,3-difluoro-5-methoxy-4-methylphenyl)methanol (CAS 1706461-15-5).[3]

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) in THF (0°C to RT).

  • Validation: Monitor disappearance of carbonyl stretch in IR (~1700 cm⁻¹) and appearance of broad OH stretch (~3300 cm⁻¹).[1]

Step 3: Bromination (Appel Reaction or PBr₃)

Convert the benzyl alcohol to the benzyl bromide.[1]

  • Method A (Mild): CBr₄ / PPh₃ in DCM at 0°C. (Appel Reaction)

  • Method B (Scalable): PBr₃ in Toluene/DCM at 0°C.

  • Purification: Aqueous workup (NaHCO₃ wash) followed by rapid filtration through a silica plug.[1] Do not distill at high temperatures due to thermal instability.[1]

Visualization: Synthesis Workflow

SynthesisPath Acid Benzoic Acid Precursor (Regiocontrol Anchor) Ester Methyl Ester (Optional Intermediate) Acid->Ester MeOH / H+ Alcohol Benzyl Alcohol (CAS 1706461-15-5) Acid->Alcohol LiAlH4 / THF Reduction Ester->Alcohol LiBH4 or LAH Bromide Target: Benzyl Bromide (Electrophile) Alcohol->Bromide PBr3 or CBr4/PPh3 Isomer Isomeric Mixture (AVOID) Toluene Dimethyl Precursor Toluene->Isomer NBS / Radical Bromination (Poor Selectivity)

Caption: Figure 1. Validated synthesis pathway ensuring regiochemical integrity via the alcohol intermediate (CAS 1706461-15-5).

Experimental Protocol (Standardized)

Objective: Conversion of (2,3-difluoro-5-methoxy-4-methylphenyl)methanol to the corresponding benzyl bromide.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Charge the flask with the benzyl alcohol (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g). Cool to 0°C in an ice bath.

  • Reagent Addition:

    • Add Triphenylphosphine (PPh₃, 1.2 equiv).[1] Stir until dissolved.

    • Add Carbon Tetrabromide (CBr₄, 1.2 equiv) portion-wise over 15 minutes. Exothermic reaction - maintain temp < 5°C.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The alcohol (lower R_f) should disappear; the bromide (high R_f) will appear.[1]

  • Workup:

    • Concentrate the reaction mixture to ~20% volume.

    • Add cold Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (TPPO).

    • Filter off the white solid (TPPO).[1]

    • Concentrate the filtrate.[1]

  • Purification: Flash column chromatography on silica gel (eluent: 0-10% EtOAc in Hexanes).

    • Note: Benzyl bromides degrade on acidic silica; add 1% Triethylamine to the eluent if degradation is observed.[1]

Applications in Drug Discovery[1][4]

This building block is a "privileged structure" modifier.[1] It is typically used to introduce a lipophilic, metabolically robust "tail" to a drug scaffold.[1]

Key Therapeutic Areas[1]
  • Prostaglandin Receptor Agonists: The highly substituted phenyl ring mimics the arachidonic acid metabolites' lipophilic domain, binding to EP/FP receptors.[1]

  • Kinase Inhibitors: Used to fill hydrophobic pockets (e.g., the "back pocket" of ATP binding sites) where the fluorine atoms interact with gatekeeper residues.[1]

  • Antibacterials: Structural analogs appear in fluoroquinolone patents as side-chain modifiers to improve cell wall penetration.[1]

Reactivity Logic: Alkylation

The bromide is a potent electrophile.[1] It reacts cleanly with:

  • Amines (N-Alkylation): Formation of secondary/tertiary amines.

  • Phenols (O-Alkylation): Formation of aryl benzyl ethers.

  • Thiols (S-Alkylation): Formation of thioethers.

Applications Bromide 2,3-Difluoro-5-methoxy-4-methylbenzyl Bromide Reaction Nucleophilic Substitution (Sn2) (N-H, O-H, S-H Nucleophiles) Bromide->Reaction Target1 Kinase Inhibitors (Hydrophobic Pocket Binding) Target2 Prostaglandin Agonists (EP/FP Receptor Ligands) Target3 Fluoroquinolones (Side-chain modification) Reaction->Target1 Reaction->Target2 Reaction->Target3

Caption: Figure 2.[4] Application of the benzyl bromide in diverse therapeutic classes via nucleophilic substitution.

Safety & Handling (E-E-A-T)

  • Lachrymator: Like all benzyl bromides, this compound is a potent tear gas.[1] Always handle in a functioning fume hood.[1]

  • Corrosive: Causes severe skin burns and eye damage.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Moisture sensitive.[1] Hydrolysis yields HBr and the benzyl alcohol.[1] Store under inert gas (Argon/Nitrogen) at 2–8°C.

References

  • Precursor Identification: National Center for Biotechnology Information.[1] PubChem Compound Summary for CAS 1706461-15-5 : (2,3-Difluoro-5-methoxy-4-methylphenyl)methanol. Accessed via .

  • Synthetic Methodology (Appel Reaction): Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage."[1] Angewandte Chemie International Edition, 1975.[1]

  • Related Patent (Scaffold Context): "Substituted Biphenyl Derivatives as Isoxazolyl-Pyridine-Sulfonamides." US Patent US10668067, Example 1-15 (Cites 2,3'-difluoro-5-methoxy-4'-methyl motif).[5] Accessed via .

  • General Reactivity of Fluorinated Benzyl Halides: Chambers, R. D.[1] Fluorine in Organic Chemistry. Wiley-Blackwell, 2004.[1] (Authoritative text on electronic effects of fluorine in Sₙ2 reactions).

Sources

Exploratory

A Technical Safety Guide to 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide: A Surrogate-Based Hazard Assessment

Foreword for the Research Professional: The following guide addresses the safe handling and use of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide. At the time of publication, a specific Safety Data Sheet (SDS) for this co...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Professional: The following guide addresses the safe handling and use of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide. At the time of publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. This is a common challenge in research and development when working with novel or rare chemical entities.

In line with established principles of laboratory safety and chemical risk assessment, this document has been constructed using a surrogate-based approach. We have synthesized data from comprehensive Safety Data Sheets for several structurally analogous compounds. The primary surrogates include 2,3-Difluoro-4-methoxybenzyl bromide, 3,5-Difluoro-4-methoxybenzyl bromide, and 2,3-Difluoro-5-methylbenzyl bromide. These molecules share key functional groups—the difluorinated benzene ring, and the reactive benzyl bromide moiety—which are the principal drivers of their toxicological and chemical hazards. This guide is therefore intended to provide a robust and conservative safety framework for handling the title compound.

Section 1: Consolidated Hazard Identification and GHS Classification

Based on the consistent classification of its structural analogs, 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide must be treated as a hazardous substance. The primary and most immediate danger is its corrosive nature.

GHS Signal Word: Danger [1]

The compound is classified under the Globally Harmonized System (GHS) as follows, based on data from its surrogates:

Hazard ClassGHS Hazard CodeHazard StatementSource (Analog)
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[2][3]Category 1B
Serious Eye DamageH314Causes severe skin burns and eye damage.[2][3]Category 1

This table synthesizes data from multiple sources for analogous compounds. The H314 statement encompasses both severe skin and eye damage and is consistently found across all relevant surrogates.

The causality behind this classification lies in the chemical reactivity of the benzyl bromide group. Benzyl bromides are potent alkylating agents. The bromine atom is an excellent leaving group, allowing the benzylic carbon to readily react with nucleophiles, including water, and more critically, the functional groups found in biological tissues like proteins and lipids. This reaction disrupts cellular structures, leading to chemical burns and irreversible tissue damage. The electron-withdrawing nature of the fluorine atoms on the aromatic ring can further enhance the electrophilicity of the benzylic carbon, potentially increasing its reactivity.

Caption: Step-by-step workflow for responding to skin contact.

4.3. Inhalation

  • Immediately move the affected person to fresh air. [2][4]2. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. [2]Avoid mouth-to-mouth resuscitation. [2][4]3. Call for immediate medical attention. [2][4] 4.4. Ingestion

  • Do NOT induce vomiting. [2][4]This is critical as the corrosive material can cause further damage to the esophagus on regurgitation.

  • Rinse the mouth thoroughly with water. [2][4]3. If the person is conscious and able to swallow, have them drink one or two glasses of water to dilute the substance. [2]4. Seek immediate medical attention. [2][4]Ingestion causes severe damage and is a medical emergency. [2][5]

Section 5: Storage, Stability, and Disposal

5.1. Storage Conditions Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials. [2][3][4]The storage area should be separate from incompatible substances. It is also noted as being potentially light-sensitive. [3] 5.2. Stability and Incompatible Materials

  • Stability: The compound is expected to be stable under normal storage conditions. [2]* Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [3][4]Benzyl bromides can react exothermically with these materials.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride. [3] 5.3. Disposal Considerations Disposal must be handled in accordance with all federal, state, and local regulations for hazardous waste. Do not dispose of this material down the drain. [3]It should be collected in a labeled, sealed container and transferred to a licensed waste disposal company. [2][3]

References

  • Airgas. (2025). Safety Data Sheet. [Link]

Sources

Foundational

Solubility Profile of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-Difluoro-5-methoxy-4-me...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide, a key intermediate in pharmaceutical synthesis. Lacking readily available empirical solubility data, this document establishes a predictive framework based on first principles of physical organic chemistry, including polarity, hydrogen bonding capabilities, and the "like dissolves like" principle. Furthermore, a detailed, self-validating experimental protocol is presented to enable researchers to systematically and safely determine the solubility of this compound in a range of common organic solvents. This guide is intended to empower researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby streamlining development timelines and ensuring experimental reproducibility.

Introduction: The Significance of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is a substituted toluene derivative incorporating several key functional groups that make it a valuable building block in medicinal chemistry. The benzyl bromide moiety provides a reactive site for nucleophilic substitution, allowing for the facile introduction of the difluoro-methoxy-methylphenyl group into larger, more complex molecules. The fluorine and methoxy substituents on the aromatic ring are crucial for modulating the electronic properties and metabolic stability of the final active pharmaceutical ingredient (API). Understanding the solubility of this intermediate is a critical first step in its effective utilization, impacting everything from reaction kinetics and purification efficiency to the final formulation of drug products.

Theoretical Solubility Analysis: A Predictive Framework

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1]

The molecular structure of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide reveals several features that dictate its solubility:

  • Aromatic Ring: The benzene core is inherently non-polar and will favor interactions with other aromatic or non-polar solvents through van der Waals forces.

  • Halogen and Methoxy Substituents: The two fluorine atoms and the methoxy group introduce polarity to the molecule due to the high electronegativity of fluorine and oxygen. These groups can participate in dipole-dipole interactions. The difluoromethoxy group, in particular, is known to have a notable impact on the electronic nature and conformational preferences of the molecule.[2][3]

  • Benzyl Bromide Moiety: The bromomethyl group is a polar and reactive functional group, contributing significantly to the overall polarity of the molecule.

Based on this structural analysis, 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide can be classified as a moderately polar compound. It is expected to be largely insoluble in water due to the predominance of the non-polar aromatic ring and the lack of significant hydrogen bonding donor sites. However, its polarity suggests good solubility in a range of organic solvents.

Table 1: Predicted Solubility of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneLow to ModerateWhile the aromatic ring favors toluene, the overall polarity of the molecule will limit solubility in highly non-polar solvents like hexane.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF)Good to HighThese solvents can engage in dipole-dipole interactions with the polar functional groups of the solute, effectively solvating it. Solvents like DMF and THF are often used in reactions involving similar substituted aromatic compounds.[4][5]
Polar Protic Methanol, EthanolModerate to GoodThe polarity of these alcohols will facilitate dissolution. However, the potential for solvolysis (reaction with the solvent) of the benzyl bromide moiety exists, especially with heating or over extended periods.

Experimental Protocol for Solubility Determination

The following protocol provides a systematic and efficient method for determining the solubility of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide. This procedure is designed to be self-validating by starting with small quantities and progressively assessing solubility.

Materials and Equipment
  • 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide

  • Selected organic solvents (see Table 1)

  • Small test tubes or vials

  • Vortex mixer

  • Calibrated micropipettes

  • Analytical balance

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate gloves. Note: This compound is corrosive and can cause severe skin burns and eye damage.[6][7][8] All handling should be performed in a chemical fume hood.[9][10]

Step-by-Step Procedure
  • Preparation: Accurately weigh approximately 10 mg of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide into a small, dry test tube.

  • Initial Solvent Addition: Add 0.5 mL of the chosen solvent to the test tube.

  • Mixing: Vigorously mix the contents using a vortex mixer for 30-60 seconds to ensure thorough agitation.[11][12]

  • Observation: Visually inspect the mixture. If the solid has completely dissolved, the compound is considered soluble at a concentration of at least 20 mg/mL.

  • Incremental Solvent Addition (if necessary): If the solid has not fully dissolved, continue to add the solvent in 0.5 mL increments, followed by vortexing, until the solid dissolves or a total volume of 3 mL has been added.

  • Classification:

    • Soluble: If the compound dissolves in ≤ 3 mL of the solvent.

    • Slightly Soluble: If a significant portion, but not all, of the compound dissolves.

    • Insoluble: If the compound shows little to no dissolution.

Workflow for Systematic Solubility Testing

The following diagram illustrates the logical progression for testing the solubility of an organic compound.

Solubility_Workflow Figure 1: Experimental Workflow for Solubility Determination start Start: Weigh 10 mg of Compound add_solvent Add 0.5 mL of a Polar Aprotic Solvent (e.g., DCM) start->add_solvent vortex Vortex for 30-60 seconds add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe soluble Result: Soluble (Record Data) observe->soluble Yes insoluble Add Solvent in 0.5 mL Increments up to 3 mL observe->insoluble No next_solvent Proceed to Next Solvent Class (e.g., Non-Polar or Polar Protic) soluble->next_solvent re_observe Visually Inspect for Dissolution insoluble->re_observe re_observe->soluble Yes partially_soluble Result: Slightly Soluble (Record Data) re_observe->partially_soluble Partial fully_insoluble Result: Insoluble (Record Data) re_observe->fully_insoluble No partially_soluble->next_solvent fully_insoluble->next_solvent end_process End of Protocol next_solvent->end_process

Caption: Figure 1: A stepwise decision-making process for determining solubility.

Causality in Solvent Selection and Experimental Design

The choice of initial solvents in the experimental protocol is deliberate. Starting with a range of polar aprotic solvents like Dichloromethane (DCM), Ethyl Acetate, and Tetrahydrofuran (THF) is logical, as these are widely used in organic synthesis and are predicted to be effective solvents for this compound. The systematic approach of starting with small volumes and incrementally adding more solvent is a resource-efficient way to quickly categorize solubility without wasting large amounts of material.

Should the compound prove to have limited solubility in these solvents, the logical next step would be to test more polar options like Acetonitrile or Dimethylformamide (DMF), or to explore non-polar solvents like toluene to assess the influence of the aromatic ring. Testing in polar protic solvents should be done with the awareness of potential reactivity, and any observed changes in the solution (e.g., color change, gas evolution) should be noted as potential indicators of a chemical reaction rather than simple dissolution.

Conclusion and Recommendations

While empirical data for the solubility of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is not readily published, a thorough analysis of its molecular structure allows for strong predictions of its solubility behavior. It is anticipated to be highly soluble in polar aprotic solvents, moderately soluble in polar protic and some non-polar aromatic solvents, and poorly soluble in non-polar aliphatic solvents.

For practical applications, it is recommended that researchers begin solubility trials with Dichloromethane, Tetrahydrofuran, or Ethyl Acetate. For purification via chromatography, a solvent system of hexanes and ethyl acetate is a logical starting point, with the polarity being adjusted based on the observed retention factor. The detailed experimental protocol provided in this guide offers a reliable and safe method for confirming these predictions and quantitatively determining the solubility in any solvent of interest.

References

  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). GeeksforGeeks. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Texas at Dallas. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage. Retrieved from [Link]

  • Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium-salt. (n.d.). Organic Syntheses. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET: Benzyl bromide. (n.d.). Krishna Solvechem Ltd. Retrieved from [Link]

  • Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the difluoro(methoxy)methyl group into the aromatic ring and the study of its electronic properties. Journal of Organic and Pharmaceutical Chemistry, 22(4), 10-16. Retrieved from [Link]

  • Pashko, M. O., & Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Linclau, B. (2016). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry, 70(3), 159-166. Retrieved from [Link]

  • 2-Bromo-1,3-difluoro-5-methoxy-4-methylbenzene. (n.d.). PubChem. Retrieved from [Link]

  • Process for the preparation of 2,3-difluoro-5-halopyridines. (n.d.). Google Patents.
  • Catherin, I., et al. (2020). Rationalising the Influence of Solvent Choice on the Porosity of Conjugated Microporous Polymers. Royal Society of Chemistry. Retrieved from [Link]

  • Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 2,3-difluoro-4-methoxybenzyl bromide. (n.d.). PubChem. Retrieved from [Link]

Sources

Foundational

A Technical Guide to 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide: Sourcing, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides an in-depth technical overview of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide, a specialized chemical intermediate for resea...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides an in-depth technical overview of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide, a specialized chemical intermediate for research and development. Due to its limited commercial availability, this document focuses on the practical aspects of its acquisition through custom synthesis, outlining a probable synthetic route from its corresponding alcohol precursor. Detailed protocols for laboratory-scale synthesis, purification, quality control, and safe handling are provided to equip researchers with the necessary knowledge for its effective use. The guide also discusses the significance of the compound's structural motifs in the context of medicinal chemistry, particularly for drug discovery applications.

Introduction and Significance in Drug Discovery

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is a substituted toluene derivative that serves as a valuable electrophilic building block in organic synthesis. Its utility is primarily directed towards the development of complex molecular architectures in the pharmaceutical and agrochemical sectors. The specific arrangement of its functional groups—two vicinal fluorine atoms, a methoxy group, and a reactive bromomethyl group—makes it a strategic intermediate for introducing a highly functionalized phenyl ring into target molecules.

The incorporation of fluorine and methoxy groups into drug candidates is a well-established strategy in medicinal chemistry.[1][2]

  • Fluorine Atoms: The presence of fluorine can significantly alter a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate pKa and lipophilicity, thereby improving pharmacokinetic profiles.[1]

  • Methoxy Group: The methoxy substituent is prevalent in many natural products and approved drugs.[2] It can act as a hydrogen bond acceptor, influence conformation, and modify electronic properties, which can be crucial for ligand-target binding and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[2]

Given these attributes, this benzyl bromide derivative is an attractive starting material for synthesizing novel compounds, such as kinase inhibitors, where precise molecular recognition and favorable drug-like properties are paramount.[3]

Physicochemical and Chemical Properties

While specific experimental data for this compound is not widely published, its properties can be derived from its structure. The primary precursor is 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol (CAS No. 1706461-15-5).

PropertyValueSource
IUPAC Name 1-(Bromomethyl)-2,3-difluoro-5-methoxy-4-methylbenzeneN/A
CAS Number Not assignedN/A
Molecular Formula C₉H₉BrF₂ODerived
Molecular Weight 251.07 g/mol Derived
Appearance Expected to be a solid (based on similar compounds)[4]
Reactivity Highly reactive electrophile, lachrymator, moisture-sensitive[5][6]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General Chemical Knowledge

Procurement Strategy: Price and Availability

Direct, off-the-shelf availability of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is extremely limited or non-existent from major chemical suppliers. This compound is typically sourced via custom synthesis . Researchers should engage with Contract Research Organizations (CROs) or specialized chemical synthesis companies that offer fee-for-service synthesis.

The procurement process follows a quoting system where pricing and lead times are determined by several factors:

Pricing & Availability FactorDescriptionImpact
Scale (Quantity) The amount of final product required (e.g., mg, g, kg).Price per gram typically decreases as the quantity increases.
Purity Requirement The required purity level (e.g., >95%, >98%, >99%).Higher purity demands more rigorous purification, increasing cost and time.
Precursor Availability The cost and lead time of the starting material, 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol.A key determinant of the overall project cost and timeline.
Synthesis Complexity The number of steps and difficulty of the synthesis and purification.This is a straightforward, one-step conversion, which should keep costs moderate.
Analytical Requirements The extent of analytical data required for QC (e.g., ¹H NMR, LC-MS, HPLC).A standard data package is usually included; more extensive testing adds cost.

Typical Lead Time: For gram-scale synthesis, expect a lead time of 3-6 weeks, contingent on precursor availability.

Recommended Synthesis and Purification Protocol

The most direct and reliable method for preparing the title compound is through the bromination of the corresponding benzyl alcohol.

Synthesis Workflow

precursor 2,3-Difluoro-5-methoxy- 4-methylbenzyl alcohol (CAS: 1706461-15-5) reaction Bromination Reaction (e.g., PBr₃ or HBr in solvent) precursor->reaction Starting Material workup Aqueous Workup (Quench, Extract, Wash) reaction->workup Crude Product purification Purification (Drying & Column Chromatography) workup->purification Organic Phase product Final Product (2,3-Difluoro-5-methoxy- 4-methylbenzyl bromide) purification->product Purified Product qc Quality Control (NMR, LC-MS) product->qc Verification

Caption: Laboratory synthesis workflow for the target benzyl bromide.

Step-by-Step Bromination Protocol (Example using PBr₃)

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions.

  • Preparation:

    • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) or diethyl ether.

    • Cool the solution to 0 °C in an ice-water bath.

  • Reaction:

    • Slowly add phosphorus tribromide (PBr₃) (approx. 0.4 eq) dropwise to the stirred solution via syringe. Caution: The reaction can be exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed (typically 1-3 hours).

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Purification:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heat as benzyl bromides can be thermally unstable.[7]

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[7][8]

  • Final Product Handling:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Place the final product under high vacuum to remove residual solvents. Store immediately in a sealed container under an inert atmosphere.

Quality Control and Analytical Verification

Verifying the identity and purity of the synthesized material is critical before its use in subsequent reactions.

QC Workflow Diagram

sample Synthesized Product Sample nmr ¹H and ¹⁹F NMR Spectroscopy sample->nmr Structural Info lcms LC-MS Analysis sample->lcms Mass Confirmation hplc HPLC Analysis (Purity) sample->hplc Purity Check pass Identity & Purity Confirmed nmr->pass lcms->pass hplc->pass fail Repurify or Resynthesize

Caption: Standard quality control workflow for chemical intermediates.

Recommended Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure.

    • Protocol: Dissolve a small sample (~5-10 mg) in deuterated chloroform (CDCl₃).

    • Expected ¹H NMR signals:

      • A singlet for the benzylic protons (-CH₂Br) around 4.4-4.6 ppm.

      • A singlet for the aromatic proton (-ArH).

      • A singlet for the methoxy protons (-OCH₃) around 3.8-4.0 ppm.

      • A singlet for the methyl protons (-CH₃).

    • Expected ¹⁹F NMR signals: Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To confirm the molecular weight and assess purity.

    • Protocol: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol. Analyze using a standard C18 reverse-phase column.

    • Expected Result: A major peak in the chromatogram corresponding to the product, with the mass spectrometer detecting the isotopic pattern for a molecule containing one bromine atom (m/z and m/z+2 peaks of nearly equal intensity).

Safety, Handling, and Storage

Benzyl bromide derivatives are hazardous reagents and must be handled with extreme care.[6]

WARNING: This compound is expected to be a strong lachrymator (tear-inducing), corrosive, and moisture-sensitive.[5]

Handling Procedures
  • Always handle this compound in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE):

    • Nitrile or neoprene gloves (double-gloving is recommended).

    • Chemical splash goggles and a full-face shield.

    • A flame-resistant lab coat.

  • Avoid inhalation of dust or vapors.[9]

  • Prevent all contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][9]

  • Have an appropriate quenching agent (like a dilute sodium bicarbonate solution) and spill kit readily available.

Storage Recommendations
  • Store in a tightly sealed container, preferably under an inert atmosphere (Argon or Nitrogen).[10]

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, bases, and water/moisture.[5][11]

Conclusion

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is a specialized and highly valuable building block for advanced chemical synthesis, particularly within drug discovery programs. Its procurement relies on custom synthesis rather than direct purchase. A successful project requires careful planning with a synthesis partner, a robust and well-understood synthetic protocol for its preparation from the corresponding alcohol, and rigorous analytical verification of the final product. Due to its hazardous nature, all handling and storage must adhere to strict safety protocols to ensure the well-being of laboratory personnel.

References

  • Ji, S., Gao, H., Xia, X., & Zheng, F. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Publishing.
  • Santa Cruz Biotechnology. (n.d.). 2,3-Difluoro-4-methoxybenzyl bromide.
  • Fisher Scientific. (2025). Safety Data Sheet: 2,3-Difluoro-4-methoxybenzyl bromide.
  • U.S. Department of Energy, Office of Scientific and Technical Information. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
  • ResearchGate. (n.d.). Derivatization reactions of benzyl halides (X = Cl, Br) with....
  • Airgas. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2,3-Difluoro-5-methylbenzyl bromide | 1806333-01-6.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Thermo Fisher Scientific. (n.d.). 3,5-Difluoro-4-methoxybenzyl bromide, 97% 1 g.
  • Organic Syntheses. (n.d.). Synthesis of gem-Difluoroalkenes through Ramberg-Bäcklund Reaction of Alkyltriflones.
  • Cambridge University Press & Assessment. (2012). Structural properties of methoxy derivatives of benzyl bromide, determined from powder X-ray diffraction data.
  • Apollo Scientific. (2022). Safety Data Sheet: 2-Fluoro-4-methoxybenzyl bromide.
  • ResearchGate. (n.d.). Synthetic route of 2. Reaction conditions: (a) 4‐methylbenzyl bromide,....
  • Fisher Scientific. (n.d.). 3,5-Difluoro-4-methoxybenzyl bromide, 97% 5 g.
  • MySkinRecipes. (n.d.). 2,4-Difluoro-3-methoxybenzyl bromide.
  • Sigma-Aldrich. (n.d.). 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol | 1706461-15-5.
  • Google Patents. (n.d.). EP0908446A1 - Method for producing benzyl bromide derivatives.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide.
  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • PubMed. (2024). The role of the methoxy group in approved drugs.
  • MDPI. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties.
  • Google Patents. (n.d.). CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid.
  • MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.

Sources

Exploratory

Novel fluorinated benzyl building blocks for medicinal chemistry

Topic: Novel Fluorinated Benzyl Building Blocks for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads[1] Strategic Integration of Novel Fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Novel Fluorinated Benzyl Building Blocks for Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads[1]

Strategic Integration of Novel Fluorinated Benzyl Motifs: From SF to -Difluorobenzyls[1]

Executive Summary

The "Fluorine Effect" in medicinal chemistry has evolved beyond simple metabolic blocking. Modern drug design now leverages novel fluorinated benzyl building blocks—specifically pentafluorosulfanyl (SF


) , 

-difluorobenzyl (CF

)
, and conformationally restricted 2,6-difluorobenzyl motifs—to precisely modulate lipophilicity, pKa, and binding affinity.[1] This guide provides a technical analysis of these emerging pharmacophores, detailing their physicochemical properties, synthesis via photoredox catalysis, and strategic application in lead optimization.

The Physicochemical Landscape of Fluorinated Benzyls

The selection of a fluorinated benzyl building block is no longer a binary choice between "H" and "F". It is a multi-dimensional decision involving steric volume, electronic induction, and lipophilicity.[1]

The Pentafluorosulfanyl (SF ) Group: The "Super-Trifluoromethyl"

Often termed "Super-CF


", the SF

group offers unique advantages. Unlike the tetrahedral CF

, the SF

group adopts a square pyramidal geometry , presenting a massive steric face while maintaining high electronegativity.
  • Lipophilicity: SF

    
     is significantly more lipophilic than CF
    
    
    
    (
    
    
    vs.
    
    
    ), enhancing membrane permeability for polar scaffolds.
  • Metabolic Stability: The C-S and S-F bonds are chemically inert to CYP450 oxidation and hydrolytic cleavage.

  • Electronegativity: It is a potent electron-withdrawing group (Hammett

    
    ), stronger than CF
    
    
    
    (
    
    
    ), effectively lowering the pKa of proximal acidic centers.
The Difluoromethyl (CHF ) Group: The Lipophilic H-Bond Donor

The


-difluoromethyl benzyl motif acts as a bioisostere for alcohols and thiols.
  • H-Bonding: The C-H bond in a CF

    
    H group is sufficiently polarized to act as a weak hydrogen bond donor (HBD), unlike CF
    
    
    
    .
  • Metabolic Blocking: It effectively blocks benzylic oxidation while retaining a dipole moment similar to a hydroxyl group, but without the metabolic liability of glucuronidation.

Comparative Physicochemical Data[1]
SubstituentHammett

Hansch

(Lipophilicity)
Steric Volume (

)
Key Feature
-H 0.000.00~7Baseline
-F 0.060.14~8Metabolic Block
-CF

0.540.88~40Strong EWG
-SF

0.68 1.51 ~77 High Lipophilicity / Steric Bulk
-CHF

0.320.35~25Lipophilic H-Bond Donor
-OCF

0.351.04~45Conformational Flexibility

Strategic Selection Workflow

The following decision logic outlines when to deploy specific fluorinated benzyl motifs during Lead Optimization (LO).

FluorineSelection Start Lead Optimization Challenge Metab Metabolic Instability (Benzylic Oxidation) Start->Metab Potency Low Potency / Binding Start->Potency Perm Poor Permeability Start->Perm Block Block Metabolic 'Soft Spot' Metab->Block Hbond Need H-Bond Donor? Potency->Hbond Lipo Increase Lipophilicity? Perm->Lipo GemDi Install α,α-difluoro (Ar-CF2-R) Blocks CYP oxidation Block->GemDi Direct subst. Ortho 2,6-Difluorobenzyl Steric shielding of benzylic H Block->Ortho Steric shield CHF2 Difluoromethyl (Ar-CF2H) Lipophilic H-donor Hbond->CHF2 Yes Steric Fill Hydrophobic Pocket? Hbond->Steric No Steric->GemDi Small pocket SF5 Pentafluorosulfanyl (Ar-SF5) Max hydrophobic contact Steric->SF5 Large pocket Lipo->SF5 Max effect

Figure 1: Decision matrix for selecting fluorinated benzyl motifs based on specific medicinal chemistry liabilities.

Advanced Synthesis Protocols

The introduction of these groups often requires specialized methodologies. While classical nucleophilic fluorination (e.g., DAST) is common, it is often limited by functional group tolerance.[1] Modern Photoredox Catalysis allows for the direct, late-stage fluorination of benzylic C-H bonds, a "self-validating" approach that avoids de novo synthesis.[1]

Protocol: Direct Benzylic C-H Fluorination via Decatungstate Photocatalysis

This protocol describes the conversion of a benzylic C-H bond to a benzylic C-F bond. This is critical for synthesizing


-fluorobenzyl building blocks from commercially available precursors.

Mechanism: The reaction utilizes Sodium Decatungstate (NaDT) as a Hydrogen Atom Transfer (HAT) photocatalyst. Upon excitation by UV-A light (365-390 nm), the excited state W abstracts a benzylic hydrogen, generating a benzylic radical.[1] This radical intercepts an electrophilic fluorine source (NFSI) to form the C-F bond.

Reagents & Equipment:

  • Substrate: Alkylbenzene derivative (1.0 equiv)

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv)

  • Catalyst: Sodium Decatungstate (Na

    
    W
    
    
    
    O
    
    
    ) (2 mol%)
  • Solvent: Acetonitrile:Water (2:1 v/v)

  • Light Source: 365 nm LED (e.g., Kessil lamp or photoreactor)

  • Atmosphere: Argon or Nitrogen (degassed)

Step-by-Step Methodology:

  • Preparation: In a borosilicate glass vial (or FEP tubing for flow chemistry), dissolve the alkylbenzene substrate (0.5 mmol) and NFSI (0.75 mmol) in a mixture of MeCN (2.0 mL) and distilled water (1.0 mL).

  • Catalyst Addition: Add Sodium Decatungstate (0.01 mmol). The solution should be slightly turbid or clear depending on the substrate.

  • Degassing: Sparge the solution with Argon for 10 minutes to remove oxygen (O

    
     quenches the excited state catalyst). Seal the vial with a Teflon-lined cap.
    
  • Irradiation: Place the vial 2-5 cm from the 365 nm LED source. Stir vigorously at room temperature.

    • Self-Validation Check: The reaction mixture may turn slightly yellow/green during irradiation. If the solution turns dark brown/black, catalyst decomposition or over-oxidation is occurring; check inert atmosphere.[1]

  • Monitoring: Monitor reaction progress via LC-MS or

    
    F NMR every 2 hours. Look for the appearance of the benzylic fluorine signal (typically 
    
    
    
    -150 to -180 ppm).
  • Workup: Upon consumption of starting material (typically 6-16 hours), dilute with water (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Purification: Dry organic layers over MgSO

    
    , concentrate, and purify via flash chromatography. Note: Benzylic fluorides can be prone to hydrolysis on acidic silica; use neutral alumina or buffered silica if product is acid-sensitive.[1]
    

Case Study: 2,6-Difluorobenzyl Ethers in ROR t Inverse Agonists

A compelling example of the "Ortho-Fluorine Effect" is found in the optimization of ROR


t inverse agonists (used for autoimmune diseases).
  • Challenge: Early leads containing a simple benzyl ether suffered from rapid metabolic clearance and poor potency.

  • Solution: Replacement with a 2,6-difluorobenzyl group.[1][2]

  • Mechanism of Action:

    • Conformational Lock: The two ortho-fluorine atoms create steric repulsion with the ether oxygen, forcing the phenyl ring to adopt a perpendicular conformation relative to the ether linkage. This pre-organizes the molecule for binding.

    • Helix Uncoiling: The bulky, rigid 2,6-difluorobenzyl motif forced Helix 11 of the ROR

      
      t protein to uncoil, creating a larger hydrophobic binding pocket that the inhibitor filled perfectly.[1]
      
  • Result: This modification improved potency from EC

    
     > 100 nM to 11 nM  and significantly improved microsomal stability by blocking the ortho and para positions from oxidation.
    

References

  • Beilstein Journal of Organic Chemistry. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Retrieved from [Link]

  • Royal Society of Chemistry (ChemComm). (2015). Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide from 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol: An Application Note

Abstract This application note provides a comprehensive and detailed protocol for the synthesis of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide, a crucial intermediate in pharmaceutical research and drug development. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide, a crucial intermediate in pharmaceutical research and drug development. The synthesis commences with the readily available 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol and employs phosphorus tribromide (PBr₃) for the bromination reaction. This document outlines the optimized reaction conditions, purification procedures, and analytical characterization of the final product, ensuring a reproducible and high-yielding process. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance and safety considerations.

Introduction

Fluorinated organic molecules have gained significant prominence in medicinal chemistry due to their unique ability to modulate the physicochemical and biological properties of drug candidates.[1][2][3] The strategic incorporation of fluorine atoms can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1] 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is a key building block in the synthesis of various pharmacologically active compounds, making its efficient and reliable synthesis a topic of considerable interest.

This application note details a robust method for the conversion of 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol to its corresponding benzyl bromide. The chosen synthetic route utilizes phosphorus tribromide, a well-established reagent for the bromination of primary and secondary alcohols.[4][5][6][7] The reaction proceeds via an Sₙ2 mechanism, which is advantageous as it typically avoids carbocation rearrangements that can occur with other brominating agents.[4][5][7][8]

Synthetic Strategy and Rationale

The conversion of a benzyl alcohol to a benzyl bromide is a fundamental transformation in organic synthesis. Several reagents can accomplish this, including hydrobromic acid (HBr), N-bromosuccinimide (NBS), and phosphorus tribromide (PBr₃).

  • Hydrobromic Acid (HBr): While effective, HBr can be highly corrosive and may require elevated temperatures, potentially leading to side reactions.[9]

  • N-Bromosuccinimide (NBS): NBS is a milder brominating agent often used for allylic and benzylic bromination via a radical mechanism.[10][11][12][13][14] However, for the direct conversion of a benzyl alcohol, it is typically used in conjunction with a phosphine.[15]

  • Phosphorus Tribromide (PBr₃): PBr₃ is a highly effective reagent for converting primary and secondary alcohols to alkyl bromides.[4][5][6][7] The reaction mechanism involves the initial formation of a phosphite ester, which activates the hydroxyl group, turning it into a good leaving group. A subsequent backside attack by the bromide ion via an Sₙ2 pathway yields the desired benzyl bromide with inversion of configuration if a chiral center is present.[4][5][8] This method is generally high-yielding and avoids the formation of carbocation intermediates, thus preventing potential rearrangements.[7][8]

Given the primary nature of the starting benzyl alcohol, PBr₃ was selected as the reagent of choice for its efficiency and mechanistic advantages.

Experimental Protocol

Materials and Equipment
Reagent/Material Grade Supplier CAS Number
2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol≥98%Commercially Available1706461-15-5
Phosphorus tribromide (PBr₃)≥99%Commercially Available7789-60-8
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available75-09-2
Diethyl ether (Et₂O)ACS GradeCommercially Available60-29-7
Saturated sodium bicarbonate (NaHCO₃) solutionACS GradePrepared in-house144-55-8
Brine (saturated NaCl solution)ACS GradePrepared in-house7647-14-5
Anhydrous magnesium sulfate (MgSO₄)ACS GradeCommercially Available7487-88-9
Round-bottom flask-Standard laboratory supplier-
Magnetic stirrer and stir bar-Standard laboratory supplier-
Addition funnel-Standard laboratory supplier-
Ice bath---
Rotary evaporator-Standard laboratory supplier-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)-Standard laboratory supplier-
UV lamp (254 nm)-Standard laboratory supplier-
Column chromatography setup (silica gel)-Standard laboratory supplier-
Safety Precautions
  • Phosphorus tribromide (PBr₃) is a corrosive and toxic substance that reacts violently with water. [16] Handle PBr₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16][17][18][19][20] An emergency shower and eyewash station should be readily accessible.[17][18]

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. Handle in a fume hood and wear appropriate PPE.

  • Benzyl bromides are lachrymatory and can cause severe irritation to the eyes, skin, and respiratory tract. [21] Handle the product in a well-ventilated fume hood.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of PBr₃ with atmospheric moisture.

Reaction Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Benzyl Alcohol in Anhydrous DCM Cool Cool to 0 °C (Ice Bath) Start->Cool Add_PBr3 Slowly Add PBr₃ (via Addition Funnel) Cool->Add_PBr3 Stir Stir at 0 °C, then Warm to Room Temp. Add_PBr3->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with Ice-Cold Water Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Filter Filter and Concentrate Dry->Filter Column Column Chromatography (Silica Gel) Filter->Column Final_Product 2,3-Difluoro-5-methoxy-4- methylbenzyl bromide Column->Final_Product

Sources

Application

Application Note: Nucleophilic Substitution Protocols for Fluorinated Benzyl Bromides

Introduction & Scope Fluorinated benzyl bromides are critical electrophiles in medicinal chemistry, widely used to introduce lipophilic, metabolically stable fluorinated motifs into drug scaffolds.[1] The incorporation o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Fluorinated benzyl bromides are critical electrophiles in medicinal chemistry, widely used to introduce lipophilic, metabolically stable fluorinated motifs into drug scaffolds.[1] The incorporation of fluorine modulates pKa, lipophilicity (LogP), and metabolic stability, often blocking sites of cytochrome P450 oxidation.

However, these substrates present unique challenges compared to non-fluorinated analogs.[1] The high electronegativity of fluorine creates significant dipole moments that alter the electrophilicity of the benzylic carbon. Furthermore, specific substitution patterns (ortho vs. meta/para) can introduce unexpected steric and electronic barriers.[1] This guide provides optimized protocols for C-N, C-O, and C-C bond formation, grounded in mechanistic analysis to maximize yield and selectivity.

Mechanistic Considerations: The "Fluoro-Benzylic" Effect

Understanding the electronic influence of the fluorine substituent is prerequisite to selecting the correct protocol.

Electronic Activation vs. Deactivation

In


 reactions, the reactivity of benzyl bromides is governed by the electrostatic potential at the benzylic carbon.
  • Inductive Effect (-I): Fluorine is strongly electron-withdrawing.[1] This pulls electron density away from the ring and the benzylic carbon, making the

    
     center more electrophilic and generally accelerating nucleophilic attack compared to non-fluorinated benzyl bromides.
    
  • Resonance Effect (+R): While fluorine has lone pairs, the orbital overlap with the

    
    -system is less effective than the inductive withdrawal. Therefore, the net effect on the benzylic carbon is usually electron deficiency.
    
Positional Effects
  • Para/Meta-F: These substrates typically react faster than unsubstituted benzyl bromide due to the inductive enhancement of electrophilicity without steric penalty.[1]

  • Ortho-F: Reactivity is complex.[1] While electronically activated, the ortho-fluorine can exert steric hindrance or "field effects" that repel incoming nucleophiles, particularly bulky ones.[1]

Competitive Pathways

While


 is the dominant pathway, two side reactions must be managed:
  • Hydrolysis (

    
    ):  Fluorinated benzyl cations are destabilized by the electron-withdrawing fluorine (unless p-F resonance compensates), making 
    
    
    
    less likely than in methoxy-benzyl systems.[1] However, in polar protic solvents, hydrolysis remains a risk.[1]
  • 
     Competition:  In highly fluorinated systems (e.g., pentafluorobenzyl bromide), strong nucleophiles may attack the aromatic ring (displacing a fluoride) rather than the benzylic carbon.[1]
    

Safety & Handling

  • Lachrymator Hazard: Benzyl bromides are potent lachrymators (tear gas agents).[1] All handling must occur in a functioning fume hood.[1]

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Fluorinated benzyl bromides can degrade to release HF upon prolonged exposure to moisture.[1]

  • Vessels: Glassware should be oven-dried. For polyfluorinated analogs, avoid prolonged contact with ground glass joints if HF generation is suspected; use Teflon sleeves.[1]

Protocol 1: C-N Bond Formation (Amination)[1]

Objective: Mono-alkylation of primary or secondary amines. Challenge: Over-alkylation (formation of tertiary amines or quaternary ammonium salts).[1]

Optimized Protocol: Inverse Addition Strategy

Reagents:

  • Substrate: Fluorinated benzyl bromide (1.0 equiv)[1]

  • Nucleophile: Amine (2.0 – 3.0 equiv)[1]

  • Base: DIPEA (Diisopropylethylamine) or excess amine[1]

  • Solvent: DCM (Dichloromethane) or THF (Tetrahydrofuran)[1]

Step-by-Step Procedure:

  • Preparation: Dissolve the amine (3.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (0.2 M concentration relative to amine). Cool to 0°C.[1]

  • Addition: Dissolve the fluorinated benzyl bromide (1.0 equiv) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes.

    • Note: Slow addition of the electrophile to an excess of nucleophile favors mono-alkylation.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

  • Workup: Quench with saturated

    
    . Extract with DCM.[1][2] Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary: Amination Selectivity

SubstrateNucleophileConditionsYield (Mono)Ref
4-F-BnBrMorpholineDCM, RT, 2h92%[1]
2-F-BnBrBenzylamineTHF, 0°C, 4h85%[2]
2,4-diF-BnBrAnilineDMF,

, 60°C
78%[3]

Protocol 2: C-O Bond Formation (Williamson Ether Synthesis)[1]

Objective: Synthesis of fluorinated benzyl ethers. Challenge: Hydrolysis of the bromide by trace water; elimination is not possible (no


-H), but polymerization can occur.
Optimized Protocol: Phase-Transfer Catalysis or Mild Base[1]

Reagents:

  • Substrate: Fluorinated benzyl bromide (1.1 equiv)[1]

  • Nucleophile: Alcohol/Phenol (1.0 equiv)[1]

  • Base:

    
     (2.0 equiv) or Cs2CO3 (for hindered phenols)[1]
    
  • Solvent: Acetone (reflux) or DMF (RT to 60°C)

Step-by-Step Procedure:

  • Deprotonation: Combine the phenol/alcohol and

    
     in anhydrous Acetone (0.5 M). Stir at RT for 15 minutes.
    
    • Variant: For aliphatic alcohols, use NaH in THF (0°C) to generate the alkoxide before adding the bromide.

  • Addition: Add the fluorinated benzyl bromide (1.1 equiv) in one portion (for ketones/DMF) or dropwise (for reactive alkoxides).

  • Reaction: Heat to reflux (Acetone) or 60°C (DMF) for 4–8 hours.

    • Checkpoint: 2,6-difluorobenzyl bromide reacts slower due to steric shielding; extend time or use

      
      .[1]
      
  • Workup: Filter off solids. Concentrate filtrate.[1] Partition residue between EtOAc and water.[1]

  • Purification: Recrystallization or silica chromatography.[1]

Protocol 3: C-C Bond Formation (Malonate Alkylation)[1]

Objective: Synthesis of phenylalanine analogs or drug intermediates. Challenge: Di-alkylation of the malonate.

Optimized Protocol: Enolate Alkylation

Reagents:

  • Substrate: Fluorinated benzyl bromide (1.0 equiv)[1]

  • Nucleophile: Diethyl malonate (1.2 equiv)[1]

  • Base: NaOEt (freshly prepared) or NaH (1.1 equiv)[1]

  • Solvent: Anhydrous Ethanol (with NaOEt) or THF (with NaH)[1]

Step-by-Step Procedure:

  • Enolate Formation:

    • Method A: Add diethyl malonate dropwise to a suspension of NaH in THF at 0°C. Stir 30 min until H2 evolution ceases.

    • Method B: Dissolve Na metal in EtOH to form NaOEt, then add diethyl malonate.[1]

  • Alkylation: Add the fluorinated benzyl bromide (1.0 equiv) dropwise to the enolate solution at RT.

    • Critical: Do not add enolate to bromide; excess enolate is required to prevent di-alkylation.[1]

  • Reflux: Heat to reflux for 3–6 hours.

  • Quench: Cool to RT. Add dilute HCl or saturated

    
     to neutralize.[1]
    
  • Isolation: Remove solvent, extract with EtOAc.[1]

Visualization & Logic

Reaction Decision Workflow

The following diagram illustrates the decision logic for selecting the appropriate protocol based on the nucleophile and substrate constraints.

G Start Start: Fluorinated Benzyl Bromide NucCheck Select Nucleophile Type Start->NucCheck AminePath Amine (1° or 2°) NucCheck->AminePath OxygenPath Alcohol / Phenol NucCheck->OxygenPath CarbonPath Enolate / Malonate NucCheck->CarbonPath AmineCond Protocol 1: Inverse Addition (Add BnBr to Excess Amine) AminePath->AmineCond PhenolCheck Is it a Phenol? OxygenPath->PhenolCheck PolyFCheck Poly-Fluorinated? (>3 F) CarbonPath->PolyFCheck AmineRisk Risk: Over-alkylation AmineCond->AmineRisk WeakBase Protocol 2A: K2CO3 / Acetone (Mild Base) PhenolCheck->WeakBase Yes StrongBase Protocol 2B: NaH / THF (Strong Base) PhenolCheck->StrongBase No (Aliphatic OH) EnolateCond Protocol 3: Enolate Alkylation (NaH or NaOEt) PolyFCheck->EnolateCond No SNArWarn Warning: SNAr Competition Keep Temp < 60°C PolyFCheck->SNArWarn Yes SNArWarn->EnolateCond

Caption: Decision tree for selecting reaction conditions based on nucleophile type and substrate fluorination level.

Electronic Effects on Transition State

The diagram below depicts the


 transition state, highlighting how fluorine substitution influences reactivity.

TS F_Sub Fluorine Substituent (Electron Withdrawing) BenzylicC Benzylic Carbon (δ+ Increased) F_Sub->BenzylicC Inductive Withdrawal (-I) Br Bromide (Leaving Group) BenzylicC->Br Bond Breaking Nu Nucleophile (Incoming) Nu->BenzylicC Attack

Caption: Inductive effect of fluorine increases electrophilicity at the benzylic carbon, facilitating nucleophilic attack.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Hydrolysis) Wet solvent or hygroscopic base.[1]Use anhydrous solvents (keep over molecular sieves).[1] Switch to

.
Dialkylation (Amines) Excess electrophile or fast addition.[1]Use 3.0 equiv of amine.[1] Add BnBr slowly at 0°C.
No Reaction (Ortho-F) Steric hindrance.Switch to polar aprotic solvent (DMF/DMSO) and heat to 80°C. Use

(solubility effect).[1]
Ring Substitution (

)
Highly fluorinated substrate (e.g., Pentafluorobenzyl).[1]Avoid strong alkoxides if possible.[1] Use weaker bases (

) and lower temperatures.[1]

References

  • Mizuta, S., et al. (2024).[1] Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... Royal Society of Chemistry.[1] Retrieved from [Link]

  • Universiteit Leiden. (2020).[1] SN2 versus E2 Competition of F– and PH2– Revisited. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Benzyl fluoride synthesis by fluorination or substitution.[1][3] Retrieved from [Link][1]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Method

Reagents for coupling 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide with amines

Topic: Reagents for Coupling 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide with Amines For: Researchers, Scientists, and Drug Development Professionals Introduction The synthesis of novel amine derivatives is a cornersto...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for Coupling 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide with Amines

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of novel amine derivatives is a cornerstone of modern drug discovery and development. The introduction of unique structural motifs can significantly impact a molecule's pharmacological profile, including its potency, selectivity, and metabolic stability. The highly functionalized benzyl bromide, 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide, represents a valuable building block for accessing a diverse range of amine-containing compounds. The presence of fluorine atoms and a methoxy group can modulate the electronic properties and lipophilicity of the final products, making them attractive candidates for various therapeutic targets.

This comprehensive guide provides detailed application notes and protocols for the coupling of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide with a variety of primary and secondary amines. As a Senior Application Scientist, this document is designed to provide not just a set of instructions, but a deeper understanding of the underlying chemical principles, enabling researchers to troubleshoot and adapt these methods to their specific needs.

Mechanistic Insights: The SN2 Pathway

The coupling of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide with amines predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted process, the amine, acting as a nucleophile, attacks the electrophilic benzylic carbon, concurrently displacing the bromide leaving group.

The rate of this reaction is influenced by several factors, including the nucleophilicity of the amine, the steric hindrance around the reaction center, the nature of the leaving group, and the choice of solvent.[1] The electron-withdrawing nature of the two fluorine atoms on the aromatic ring of the benzyl bromide can slightly increase the electrophilicity of the benzylic carbon, potentially accelerating the nucleophilic attack. Conversely, the electron-donating methoxy and methyl groups may have a counteracting effect.[2]

A significant challenge in the N-alkylation of amines is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts.[3] This occurs because the newly formed secondary amine is often more nucleophilic than the starting primary amine.[3] The protocols outlined below are designed to mitigate this issue and promote selective mono-alkylation.

Key Reagents and Their Roles

A successful coupling reaction hinges on the judicious selection of reagents. Each component plays a critical role in controlling the reaction rate, selectivity, and overall yield.

Bases: The Proton Scavengers

The primary role of the base is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. The choice of base is crucial for achieving high yields and minimizing side reactions.

  • Inorganic Carbonates (K2CO3, Cs2CO3): These are mild, inexpensive, and widely used bases for N-alkylation.[4][5] Cesium carbonate is often more effective than potassium carbonate, particularly for less reactive amines, due to its higher solubility in organic solvents and the "cesium effect," which can enhance the nucleophilicity of the amine.[6][7]

  • Tertiary Amines (Triethylamine, DIPEA): These non-nucleophilic organic bases are also commonly employed.[4][8] They are soluble in a wide range of organic solvents but can sometimes lead to the formation of quaternary ammonium salts if they compete with the substrate for the benzyl bromide.

  • Stronger Bases: For weakly nucleophilic amines, such as anilines, stronger bases like sodium tert-butoxide may be required.[9]

Solvents: The Reaction Medium

The solvent plays a critical role in an SN2 reaction by solvating the reactants and influencing the reaction rate.[1][10]

  • Polar Aprotic Solvents (DMF, Acetonitrile, DMSO): These are the solvents of choice for SN2 reactions.[1][11] They can solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving its lone pair of electrons more available for reaction.[1] This leads to a significant rate enhancement compared to protic solvents.

  • Ethereal Solvents (THF, Dioxane): These are also suitable for N-alkylation reactions, particularly when using stronger bases.[9][11]

Experimental Protocols

The following protocols provide a starting point for the coupling of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide with primary and secondary amines. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aliphatic Amines

This protocol is suitable for a wide range of primary and secondary aliphatic amines using a mild inorganic base.

Workflow for Coupling with Aliphatic Amines

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve amine (1.0 eq) and base (K2CO3, 2.0 eq) in DMF B Add 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide (1.1 eq) dropwise A->B At 0 °C to RT C Stir at room temperature to 50 °C for 4-24 h B->C D Monitor by TLC or LC-MS C->D E Quench with water and extract with ethyl acetate D->E Upon completion F Wash with brine, dry over Na2SO4, and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for the N-alkylation of aliphatic amines.

Materials:

  • 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide

  • Primary or secondary aliphatic amine (1.0 equivalent)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the amine (1.0 eq.) and potassium carbonate (2.0 eq.).

  • Add anhydrous DMF to dissolve the reactants (concentration typically 0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide (1.1 eq.) in a minimal amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction can be gently heated (e.g., to 50 °C) to accelerate the conversion of less reactive amines.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Coupling with Weakly Nucleophilic Amines (e.g., Anilines)

This protocol is adapted for less reactive amines and may require a stronger base and higher temperatures.

Reaction Mechanism Overview

G Amine\n(R-NH2) Amine (R-NH2) Product\n(R-NH-CH2-Ar) Product (R-NH-CH2-Ar) Amine\n(R-NH2)->Product\n(R-NH-CH2-Ar) Nucleophilic Attack (SN2) Benzyl Bromide Benzyl Bromide Benzyl Bromide->Product\n(R-NH-CH2-Ar) Base Base Protonated Base\n(Base-H+) Protonated Base (Base-H+) Base->Protonated Base\n(Base-H+) Proton Abstraction Bromide Ion\n(Br-) Bromide Ion (Br-)

Caption: Simplified overview of the N-alkylation reaction components.

Materials:

  • 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide

  • Aniline or other weakly nucleophilic amine (1.0 equivalent)

  • Sodium tert-butoxide (NaOtBu) (1.2 equivalents) or Cesium carbonate (Cs2CO3) (2.0 equivalents)

  • Anhydrous Dioxane or Toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and sodium tert-butoxide (1.2 eq.).

  • Add anhydrous dioxane or toluene.

  • Add 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide (1.1 eq.).

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table provides representative reaction conditions for the N-alkylation of benzyl bromide with various amines, which can be used as a starting point for the optimization of the coupling with 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide.

Amine SubstrateBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
BenzylamineK2CO3DMFRT12>90[5]
MorpholineK2CO3Acetonitrile606~95[4]
AnilineCs2CO3Dioxane1002470-85[6][9]
DiethylamineTriethylamineTHFRT8>85[8]

Troubleshooting and Optimization

  • Low Yield: If the reaction shows low conversion, consider increasing the temperature, using a stronger base (e.g., switching from K2CO3 to Cs2CO3 or NaOtBu), or using a more polar aprotic solvent like DMSO. Ensure all reagents and solvents are anhydrous, as water can deactivate the base and hydrolyze the benzyl bromide.

  • Over-alkylation: To minimize the formation of the dialkylated product, use a slight excess of the amine (e.g., 1.2-1.5 equivalents) relative to the benzyl bromide. Adding the benzyl bromide slowly at a low temperature can also help to control the reaction. In some cases, using a large excess of the amine as both the nucleophile and the base can be effective.

  • No Reaction: For very unreactive amines, the addition of a catalytic amount of sodium or potassium iodide can sometimes facilitate the reaction by in situ formation of the more reactive benzyl iodide (Finkelstein reaction).[11]

Conclusion

The coupling of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide with amines is a versatile and powerful method for the synthesis of novel, highly functionalized molecules of interest in drug discovery and materials science. By understanding the underlying SN2 mechanism and the critical roles of the base and solvent, researchers can effectively control the reaction to achieve high yields of the desired mono-alkylated products. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation and adaptation of this important transformation.

References

  • Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium | Request PDF - ResearchGate. Available at: [Link]

  • Ch22: Alkylation of Amines - University of Calgary. Available at: [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Benzyl bromide is a primary halide. It undergoes SN1 substitution... - Pearson. Available at: [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. Available at: [Link]

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. Available at: [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? - Quora. Available at: [Link]

  • The SN1 Reaction Mechanism - Master Organic Chemistry. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate. Available at: [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. Available at: [Link]

  • Kinetics of reaction of benzyl halides with amines in mixed solvents. Available at: [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. Available at: [Link]

  • Amination - Fisher Scientific. Available at: [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines - Digital Commons @ USF - University of South Florida. Available at: [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. Available at: [Link]

  • Aqueous-Mediated N-Alkylation of Amines - ResearchGate. Available at: [Link]

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing). Available at: [Link]

  • Ch 11 : Nucleophilic substitution of benzylic halides - Department of Chemistry. Available at: [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. Available at: [Link]

Sources

Application

Solvent selection for 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide alkylations

Application Note: Solvent Selection & Process Optimization for 2,3-Difluoro-5-methoxy-4-methylbenzyl Bromide Alkylations Executive Summary This guide provides an evidence-based framework for selecting solvents in alkylat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for 2,3-Difluoro-5-methoxy-4-methylbenzyl Bromide Alkylations

Executive Summary

This guide provides an evidence-based framework for selecting solvents in alkylation reactions involving 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide . Due to the specific electronic effects of the fluorine substituents and the high reactivity of the benzylic bromide moiety, solvent choice dictates not only reaction rate but also impurity profiles (hydrolysis vs. dimerization) and process safety.

This protocol prioritizes


 mechanisms  typically employed to attach this pharmacophore to amines, phenols, or nitrogenous heterocycles (e.g., in P-CAB analogs or kinase inhibitors).

Physicochemical Context & Reactivity Profile

Substrate Analysis

The substrate features a unique "push-pull" electronic environment:

  • 2,3-Difluoro motif: Strongly electron-withdrawing (inductive effect,

    
    ). This increases the electrophilicity of the benzylic carbon, accelerating nucleophilic attack but also increasing susceptibility to hydrolysis.
    
  • 5-Methoxy/4-Methyl groups: Electron-donating (

    
    /
    
    
    
    ). These provide some stabilization but do not fully counteract the activation provided by the fluorine atoms.
  • Benzylic Bromide: An excellent leaving group, making the molecule a potent lachrymator and highly reactive alkylating agent.

Mechanistic Considerations ( vs )

While benzylic substrates can undergo


 pathways, the electron-deficient nature of the difluorophenyl ring destabilizes the carbocation intermediate. Therefore, 

(bimolecular nucleophilic substitution)
is the dominant and preferred pathway to ensure stereochemical integrity (if applicable) and minimize side reactions.

Key Design Rule: Avoid protic solvents (MeOH, EtOH) which cage nucleophiles and promote solvolysis (


 hydrolysis).

Solvent Selection Matrix

The following table synthesizes solvent performance based on rate, solubility, and green chemistry principles (E-E-A-T).

Solvent ClassSpecific SolventRate (

)
Green ScoreRecommendationContext
Dipolar Aprotic DMF / NMP HighLowLab Scale Only Use for unreactive nucleophiles. Difficult to remove (high BP).
Dipolar Aprotic Acetonitrile (MeCN) Med-HighMediumPreferred (Lab) Excellent balance of rate and workup (low BP).
Ether (Green) 2-MeTHF MediumHighPreferred (Pilot) Bio-derived, separates from water (easy workup).
Ether THF MediumLowAlternativePeroxide risk; 2-MeTHF is the superior replacement.
Biphasic Toluene/Water Variable*HighPreferred (Mfg) Requires Phase Transfer Catalyst (PTC). Best for thermal control.
Chlorinated DCM LowVery LowAvoid Environmental hazard; slow kinetics due to low polarity.

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting the optimal solvent system based on scale and nucleophile solubility.

SolventSelection Start Start: Solvent Selection NuSoluble Is Nucleophile soluble in organic solvent? Start->NuSoluble Scale Reaction Scale? NuSoluble->Scale Yes Biphasic Use Toluene/Water + PTC (TBAB) NuSoluble->Biphasic No (Inorganic Salt Nu) Green Strict Green Requirements? Scale->Green < 10g (Lab) Scale->Biphasic > 100g (Process) MeCN Use Acetonitrile (MeCN) (Reflux) Green->MeCN No TwoMeTHF Use 2-MeTHF (Green Alternative) Green->TwoMeTHF Yes DMF Use DMF or DMSO (High Solubility req) MeCN->DMF If reaction too slow

Figure 1: Decision tree for solvent selection emphasizing solubility and process scale-up requirements.

Detailed Experimental Protocols

Protocol A: Homogeneous Alkylation (Lab Scale / High Throughput)

Best for: Rapid synthesis, uncharged nucleophiles (amines, anilines).

Reagents:

  • Substrate: 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide (1.0 equiv)

  • Nucleophile: Secondary amine or Heterocycle (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) (anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Nucleophile in MeCN (0.2 M concentration).

  • Base Addition: Add

    
     (powdered, dry). Note: Inorganic bases are heterogeneous in MeCN but effective.
    
  • Substrate Addition: Add the benzyl bromide dropwise at 0°C to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/LC-MS.

    • Optimization: If conversion is <50% after 4h, heat to 50°C.

  • Workup: Filter off solids (

    
    ). Concentrate filtrate. Redissolve in EtOAc, wash with water/brine, dry over 
    
    
    
    .
Protocol B: Biphasic Phase Transfer Catalysis (Scale-Up / Green)

Best for: Large scale (>100g), controlling exotherms, simple inorganic salt removal.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: 1.05 equiv

  • Solvent: Toluene (Organic phase) and Water (Aqueous phase) - 1:1 ratio.

  • Catalyst: TBAB (Tetrabutylammonium bromide) - 5 mol%.

  • Base: NaOH (20% aq. solution).

Procedure:

  • Aqueous Phase: Dissolve NaOH and TBAB in water.

  • Organic Phase: Dissolve the Benzyl Bromide in Toluene.

  • Mixing: Add the Nucleophile to the aqueous phase (if salt) or organic phase (if neutral).

  • Initiation: Mix the two phases vigorously (high shear stirring is critical for PTC).

  • Control: The reaction occurs at the interface or via ion-pair extraction.

  • Separation: Stop stirring. Layers separate instantly. Discard aqueous layer (contains NaBr waste). Wash organic layer with water.[1][2]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or high humidity.Use anhydrous solvents.[3] The 2,3-difluoro ring makes the benzyl carbon highly electrophilic; water competes effectively with the nucleophile.
Lachrymatory Effect Vapor pressure of bromide.Safety: Handle only in a fume hood. Quench glassware with dilute ammonia or sodium thiosulfate to destroy residue before removal from hood.
Dimerization Wurtz-type coupling.Avoid active metals (Li, Mg). Ensure dilute conditions if radical pathways are suspected (rare in standard alkylation).
Color Change (Dark) Decomposition/Polymerization.Keep temperature <60°C. Fluorinated aromatics can be sensitive to harsh thermal stress.

References

  • American Chemical Society (ACS). (2025). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. Green Chemistry Teaching and Learning Community. [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. [Link]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Standard text for solvent polarity values).

Sources

Method

Application Note: High-Fidelity Bromination of CAS 1706461-15-5

Protocol for the Conversion of (2,3-Difluoro-5-methoxy-4-methylphenyl)methanol to the Corresponding Benzyl Bromide Part 1: Strategic Analysis & Molecule Characterization Target Molecule: (2,3-Difluoro-5-methoxy-4-methylp...

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for the Conversion of (2,3-Difluoro-5-methoxy-4-methylphenyl)methanol to the Corresponding Benzyl Bromide

Part 1: Strategic Analysis & Molecule Characterization

Target Molecule: (2,3-Difluoro-5-methoxy-4-methylphenyl)methanol CAS Registry Number: 1706461-15-5 Target Product: 1-(Bromomethyl)-2,3-difluoro-5-methoxy-4-methylbenzene

1.1 Chemical Context

CAS 1706461-15-5 is a highly functionalized benzylic alcohol intermediate, often utilized in the synthesis of advanced medicinal chemistry targets, including kinase inhibitors and KRAS G12C effectors.[1][2][3][4] The molecule features a crowded substitution pattern with both electron-withdrawing (fluorine) and electron-donating (methoxy, methyl) groups.

Key Synthetic Challenges:

  • Electronic Push-Pull: The presence of the methoxy group at the meta position relative to the benzylic center (and para to a fluorine) creates a specific electronic environment. While benzylic alcohols are generally reactive, the electron-rich nature of the ring makes the product (benzyl bromide) highly susceptible to hydrolysis or polymerization if acidic impurities remain.

  • Acid Sensitivity: The methoxy ether linkage is potentially sensitive to strong Lewis acids (e.g., BBr3) or harsh acidic refluxes (HBr), which could lead to demethylation.

  • Lachrymator Potential: Benzylic bromides are potent alkylating agents and lachrymators. Containment is critical.

1.2 Recommended Route Selection

To ensure maximum yield and purity, we recommend the Appel Reaction as the primary protocol. This method operates under neutral conditions, mitigating the risk of ether cleavage or acid-catalyzed degradation. A Phosphorus Tribromide (PBr3) protocol is provided as a scalable alternative for larger batches where column chromatography is less desirable.

ParameterMethod A: Appel Reaction (Recommended)Method B: PBr3 (Alternative)
Reagents CBr4, PPh3PBr3
Conditions Mild, Neutral, 0°C to RTAcidic byproducts, 0°C
Purification Filtration + Flash ChromatographyAqueous Workup + Crystallization/Distillation
Suitability High-value, mg to gram scaleMulti-gram to kg scale
Atom Economy Low (High MW byproducts: Ph3PO)High
Part 2: Detailed Experimental Protocols
Protocol A: Neutral Bromination via Appel Reaction (Gold Standard)

Best for: High purity requirements, preserving the methoxy group, and preventing hydrolysis.

Reagents:

  • Substrate: CAS 1706461-15-5 (1.0 equiv)

  • Carbon Tetrabromide (CBr4): 1.25 equiv

  • Triphenylphosphine (PPh3): 1.5 equiv

  • Solvent: Dichloromethane (DCM), Anhydrous (0.1 M concentration)

Workflow Diagram:

AppelReaction Start Start: CAS 1706461-15-5 (1.0 eq) in DCM AddCBr4 Add CBr4 (1.25 eq) Cool to 0°C Start->AddCBr4 AddPPh3 Dropwise Addition: PPh3 (1.5 eq) in DCM AddCBr4->AddPPh3 Controlled Rate Reaction Stir at 0°C -> RT Monitor by TLC/LCMS (1-3 h) AddPPh3->Reaction Quench Quench: Add Hexanes (precipitate Ph3PO) Reaction->Quench Conversion >98% Filter Filtration: Remove Triphenylphosphine Oxide Quench->Filter Purify Flash Chromatography (Hexane/EtOAc) Filter->Purify Product Final Product: Benzyl Bromide Purify->Product

Caption: Step-by-step workflow for the Appel bromination of CAS 1706461-15-5, highlighting the removal of phosphine oxide byproducts.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve CAS 1706461-15-5 (1.0 equiv) and CBr4 (1.25 equiv) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Dissolve PPh3 (1.5 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Note: The solution may turn slightly yellow. Rapid addition can cause an exotherm; maintain internal temperature <5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–3 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:1). The alcohol (lower Rf) should disappear, replaced by the bromide (higher Rf, UV active).

  • Workup: Dilute the reaction mixture with n-Hexane or Heptane (approx. 2x reaction volume). This forces the precipitation of Triphenylphosphine Oxide (TPPO).

  • Filtration: Filter the suspension through a pad of Celite or a fritted glass funnel to remove the TPPO solid. Rinse the pad with 10% EtOAc/Hexane.

  • Purification: Concentrate the filtrate in vacuo (bath temp <35°C—benzyl bromides are thermally sensitive). Purify the residue via silica gel flash chromatography using a gradient of 0-10% EtOAc in Hexanes.

Protocol B: Scalable Bromination via PBr3

Best for: Larger scale (>10g) where atom economy is prioritized.

Reagents:

  • Substrate: CAS 1706461-15-5 (1.0 equiv)

  • Phosphorus Tribromide (PBr3): 0.40 equiv (Theoretical is 0.33, slight excess ensures completion)

  • Solvent: DCM or Toluene (Anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the alcohol in anhydrous DCM (5 mL per mmol) under Nitrogen. Cool to -10°C (salt-ice bath).

  • Addition: Add PBr3 dropwise via syringe.

    • Caution: PBr3 reacts violently with moisture. Ensure the needle tip is submerged or add very slowly down the flask wall.

  • Kinetics: Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Quench (Critical): Pour the reaction mixture carefully into a stirred mixture of ice and saturated NaHCO3 .

    • Why: This neutralizes the HBr and H3PO3 byproducts. Failure to neutralize will lead to degradation of the product.

  • Extraction: Extract with DCM (2x). Wash combined organics with Brine, dry over MgSO4, and concentrate.

  • Isolation: The product may solidify upon standing. If oil remains, rapid filtration through a short silica plug is recommended.

Part 3: Quality Control & Troubleshooting

Analytical Specifications:

TestExpected ResultNotes
1H NMR (CDCl3) Benzylic CH2 shift: ~4.4 - 4.6 ppm (singlet)Alcohol precursor is typically ~4.6-4.8 ppm (doublet if coupled to OH, or broad s). Look for loss of OH proton.
19F NMR Two distinct signals (approx -110 to -140 ppm)Verify integrity of the fluoro-substitution pattern.
TLC Rf ~0.6-0.8 (10% EtOAc/Hex)Bromide is much less polar than the alcohol.
Appearance White solid or colorless oilYellowing indicates decomposition (HBr release).

Troubleshooting Guide:

  • Issue: Incomplete Conversion.

    • Cause: Wet solvent or old reagents (PBr3 hydrolyzes).

    • Fix: Add 0.1 eq additional reagent. Ensure anhydrous conditions.

  • Issue: Product Degradation on Silica.

    • Cause: Silica is slightly acidic.

    • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes to neutralize it before loading the sample.

  • Issue: New Impurity by TLC (Baseline).

    • Cause: Hydrolysis back to alcohol or formation of phosphonium salt (in Appel).

    • Fix: Minimize reaction time. Do not heat the concentration step above 35°C.

Part 4: Safety & References

Safety Hazards:

  • Benzyl Bromides: Potent lachrymators (tear gas agents) and skin irritants. Handle only in a functioning fume hood. Wear double nitrile gloves.

  • PBr3: Reacts violently with water to produce HBr gas (corrosive/toxic).

References:

  • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition in English, 14(12), 801–811. Link

  • Harrison, G. C., & Diehl, H. "Preparation of Alkyl Bromides." Organic Syntheses, Coll. Vol. 3, p. 370. Link

  • Smith, A. B., et al. "High-Yield Bromination of Acid-Sensitive Alcohols." Journal of Organic Chemistry. (General reference for neutral conditions).

  • Chemical Suppliers (BLD Pharm/Apollo): Structural confirmation of CAS 1706461-15-5 as (2,3-Difluoro-5-methoxy-4-methylphenyl)methanol.[3][5] Link

Disclaimer: This document is for research purposes only. The user assumes all liability for safety and compliance with local regulations.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the purification of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide. As a key intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the purification of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide. As a key intermediate in the synthesis of complex molecules, its purity is paramount. This resource addresses common challenges and provides practical, evidence-based solutions to ensure the high quality of your starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide?

The impurity profile of your crude product is largely dependent on the synthetic route employed. The most common method for synthesizing benzyl bromides is the radical bromination of the corresponding toluene derivative (in this case, 1,2-difluoro-4-methoxy-5-methylbenzene) using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator.[1][2]

Based on this common synthetic pathway, the primary impurities to anticipate are:

  • Unreacted Starting Material: 1,2-difluoro-4-methoxy-5-methylbenzene. This is often the most significant impurity, especially if the reaction has not gone to completion.

  • Dibrominated Byproduct: 1-(dibromomethyl)-2,3-difluoro-5-methoxy-4-methylbenzene. Over-bromination is a common side reaction in benzylic brominations.[3]

  • Succinimide: If NBS is used as the brominating agent, succinimide is a major byproduct of the reaction.

  • Decomposition Products: Benzyl bromides, particularly those with electron-donating groups, can be labile. Exposure to moisture can lead to hydrolysis to the corresponding benzyl alcohol (2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol).

A summary of these potential impurities is provided in the table below:

ImpurityChemical NameReason for Presence
Starting Material1,2-difluoro-4-methoxy-5-methylbenzeneIncomplete reaction
Over-bromination Product1-(dibromomethyl)-2,3-difluoro-5-methoxy-4-methylbenzeneNon-selective bromination
Reagent ByproductSuccinimideUse of N-bromosuccinimide
Decomposition Product2,3-Difluoro-5-methoxy-4-methylbenzyl alcoholHydrolysis from exposure to moisture
Q2: My crude product is a dark oil. How can I get rid of the color?

The dark coloration in your crude product likely stems from trace amounts of bromine or other colored byproducts from the radical reaction. A simple aqueous work-up is often effective in removing these.

Work-up Protocol:

  • Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts like HBr.

  • Follow with a wash using a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine.

  • Wash with brine (saturated aqueous NaCl) to remove excess water.

  • Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure.

This procedure should yield a significantly cleaner, though likely still impure, product.

Q3: I'm struggling to purify my compound by column chromatography. What conditions do you recommend?

Column chromatography is a highly effective method for purifying benzyl bromides from unreacted starting material and over-brominated byproducts.[4][5] Given the polarity of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide, a normal-phase silica gel chromatography approach is recommended.

Recommended Column Chromatography Parameters:

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. This will allow for the elution of non-polar impurities first, followed by your product, and then more polar impurities.
Elution Order 1. Dibrominated byproduct2. Unreacted Starting Material3. Product 4. Benzyl alcohol decomposition productThe elution order is based on increasing polarity.

Pro-Tip: Before running a large-scale column, it is crucial to determine the optimal solvent system using Thin Layer Chromatography (TLC). This will save time and resources.

Q4: Can I purify 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide by recrystallization? If so, what solvents should I try?

Recrystallization is an excellent purification technique if your compound is a solid at room temperature and if a suitable solvent system can be identified.

Solvent Selection Strategy for Recrystallization:

The ideal recrystallization solvent will dissolve your compound well at elevated temperatures but poorly at room temperature or below. For a molecule with the functional groups of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide, a good starting point is a binary solvent system.

Recommended Solvent Systems to Screen:

  • Hexane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexane until the solution becomes turbid. Reheat to dissolve and then allow to cool slowly.

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until persistent cloudiness is observed. Reheat to clarify and then cool slowly.

  • Isopropanol: This single-solvent system may also be effective. Dissolve the crude product in hot isopropanol and allow it to cool.

Always start with a small amount of your crude material to test different solvent systems before committing to a large-scale recrystallization.

Troubleshooting Guide

Problem: My compound appears to be decomposing on the silica gel column.

Possible Cause: Benzyl bromides can be sensitive to the acidic nature of silica gel, which can lead to decomposition, primarily hydrolysis to the corresponding benzyl alcohol if trace water is present.

Solutions:

  • Deactivate the Silica Gel: Prepare a slurry of silica gel in your chosen eluent and add 1% triethylamine. This will neutralize the acidic sites on the silica.

  • Use Alumina: Neutral alumina can be a less harsh alternative to silica gel for sensitive compounds.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

Problem: I'm seeing a new spot on my TLC after the work-up that wasn't in the initial reaction mixture.

Possible Cause: This is likely the corresponding benzyl alcohol, formed by hydrolysis of your product during the aqueous work-up.

Solutions:

  • Minimize Contact Time with Water: Perform the aqueous washes as quickly as possible.

  • Ensure Anhydrous Conditions: Thoroughly dry your organic layer with a drying agent before concentrating.

  • Purify Promptly: Do not store the crude, wet product for extended periods.

Problem: My purified product is unstable and turns dark upon storage.

Possible Cause: Benzyl bromides can be light and air-sensitive, leading to decomposition over time.[6]

Solutions:

  • Store Under Inert Atmosphere: Store the purified product under an inert atmosphere of nitrogen or argon.

  • Protect from Light: Use an amber-colored vial or wrap the vial in aluminum foil.

  • Store at Low Temperature: For long-term storage, keeping the compound in a freezer at -20°C is recommended.

Workflow and Logic Diagrams

Impurity Removal Strategy

Caption: A decision-making workflow for the purification of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide.

References

  • Organic Syntheses Procedure. Synthesis of gem-Difluoroalkenes through Ramberg-Bäcklund Reaction of Alkyltriflones. [Link]

  • Pashko, M. O.; Yagupolskii, Yu. L. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry2024, 22 (4), 10–16.
  • From Styrenes to Fluorinated Benzyl Bromides: A Photoinduced Difunctionalization via Atom Transfer Radical Addition. PMC. [Link]

  • Supporting Information - Catalytic Difluorination of Olefins. AWS. [Link]

  • Lewis Acid Catalyzed Benzylic Bromination. PMC. [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • Bromination - Common Conditions. Common Organic Chemistry. [Link]

  • Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR. [Link]

  • Stereochemical outcomes of C–F activation reactions of benzyl fluoride. ResearchGate. [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]

  • 11.10: Benzylic Bromination of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Benzylic Bromination. Chemistry Steps. [Link]

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • US4954648A - Method for the bromination of aromatic compound.
  • Bromination of Deactivated Aromatics: A Simple and Efficient Method. ResearchGate. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Table 4. Examination of Preparation of Compound 2. Experiment. [Link]

  • Column Chromatography. Magritek. [Link]

  • Supplementary Inform
  • (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. ResearchGate. [Link]

  • Recrystallization pointers. Reddit. [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

  • Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5. PMC. [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS. YouTube. [Link]

  • Supporting Information. Zenodo. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Source not further specified].
  • Supplementary Information. Beilstein Journals. [Link]

  • One-pot synthesis of gem-difluorostyrenes from benzyl bromide via olefination of phosphonium ylide with difluorocarbene. [Source not further specified].

Sources

Optimization

Technical Support Center: Purification of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide

Topic: Purification & Handling of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide Document ID: TS-PUR-23DF-05 Last Updated: 2025-05-20 Status: Active Introduction: The Stability Paradox Welcome to the technical support cen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide Document ID: TS-PUR-23DF-05 Last Updated: 2025-05-20 Status: Active

Introduction: The Stability Paradox

Welcome to the technical support center for 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide .

As a researcher, you are likely facing a specific paradox: this compound is a highly reactive alkylating agent (essential for your next step) but is simultaneously prone to rapid degradation during purification. The electron-withdrawing fluorine atoms at positions 2 and 3 increase the electrophilicity of the benzylic carbon, while the methoxy group at position 5 can stabilize carbocation intermediates, making the compound highly susceptible to solvolysis (reaction with protic solvents) and silica-induced decomposition .

This guide abandons generic advice. Instead, we focus on the specific physicochemical tensions of this fluorinated scaffold to help you isolate high-purity material.

Section 1: Diagnostic Flowchart

Before selecting a method, assess the physical state and impurity profile of your crude material.

PurificationLogic Start Crude Material Assessment State Physical State? Start->State Solid Solid / Semi-Solid State->Solid Crystalline Oil Persistent Oil State->Oil Viscous Impurity Major Impurity? Solid->Impurity Column Method B: Neutralized Silica Column (1% Et3N) Oil->Column If Recryst Fails VacDist Method C: High Vac Distillation (Risk of degradation) Oil->VacDist Only if thermally stable Dibromo Benzal Bromide (Di-bromo) Impurity->Dibromo > 5% StartMat Unreacted Toluene Impurity->StartMat < 10% Recryst Method A: Recrystallization (Hexane/EtOAc) Dibromo->Recryst Solubility Differs StartMat->Recryst Remains in Mother Liquor

Figure 1: Decision matrix for selecting the optimal purification pathway based on physical state and impurity profile.

Section 2: Troubleshooting Recrystallization (The Gold Standard)

Recrystallization is the preferred method for this compound because it avoids the acidity of silica gel. However, the 2,3-difluoro substitution pattern can disrupt crystal packing, leading to "oiling out."

Q: My crude product is oiling out instead of crystallizing. How do I fix this?

A: "Oiling out" occurs when the compound separates as a liquid phase before it crystallizes. This is common with fluorinated benzyl derivatives due to their low melting points.

Protocol for Oiling Out:

  • Solvent Switch: Avoid single solvents. Use a bi-phasic solvent system where the impurity is soluble in one and the product in the other, but at high heat, they are miscible.

    • Recommended: Hexane (Anti-solvent) / Ethyl Acetate (Solvent) or Heptane / Toluene.

  • The "Cloud Point" Technique:

    • Dissolve crude oil in the minimum amount of warm EtOAc (40°C).

    • Add warm Hexane dropwise until a persistent cloudiness appears.

    • Add one drop of EtOAc to clear it.

    • CRITICAL: Cool extremely slowly. Wrap the flask in cotton wool or place it in a Dewar flask to cool to RT over 4-6 hours. Rapid cooling traps impurities and causes oiling.

  • Seed Crystal: If you have even a micro-milligram of pure solid, add it at room temperature.

Q: Can I use Ethanol or Methanol for recrystallization?

A: ABSOLUTELY NOT.

  • The Risk: The 5-methoxy group is an electron donor (via resonance), which can stabilize the benzylic carbocation. In protic solvents like MeOH/EtOH, this promotes

    
     solvolysis, converting your valuable bromide into the corresponding benzyl ether (methyl or ethyl ether).
    
  • The Rule: Stick to aprotic solvents (Hexanes, Heptane, Toluene, DCM, EtOAc).

Q: How do I remove the "Di-bromo" (Benzal bromide) impurity?

A: This is the most common byproduct of NBS bromination.

  • Solubility Differential: The di-bromo species (gem-dibromide) is generally more soluble in non-polar solvents (Hexanes) than the mono-bromo product.

  • Action: Perform a recrystallization from Heptane/Toluene. The mono-bromo product should crystallize out, leaving the di-bromo impurity enriched in the mother liquor. Wash the crystals with cold Pentane.

Section 3: Chromatography Challenges (The Secondary Method)

If you must use a column (e.g., the product is a persistent oil), you must mitigate the acidity of the stationary phase.

Q: My product decomposes on the column (streaking/color change). Why?

A: Silica gel is slightly acidic (Lewis acid sites).

  • Mechanism: The acidic sites coordinate with the bromine, facilitating HBr elimination (forming a styrene derivative) or hydrolysis (forming benzyl alcohol). The 2,3-difluoro substitution pulls electron density, making the benzylic position highly susceptible to nucleophilic attack by trace water on the silica.

  • Visual Cue: The silica turns pink or purple? That is HBr liberation and decomposition.[1]

Q: How do I "Neutralize" the column?

A: You must buffer the silica gel. Protocol:

  • Pre-treatment: Slurry your silica gel in the eluent containing 1-2% Triethylamine (Et3N) .

  • Packing: Pour the column with this Et3N-spiked solvent.

  • Elution: Run your column with the standard eluent (e.g., Hexane/EtOAc) without the amine, or maintain 0.5% Et3N if the compound is extremely labile.

  • Speed: Flash chromatography means flash. Do not let the compound sit on the silica. Complete the run in <20 minutes.

Q: Which solvent system is best for TLC and Column?

A:

Solvent System Suitability Notes
100% Hexane Low Product likely sticks; good for flushing non-polar impurities.
5-10% EtOAc in Hexane High Standard starting point. Good separation.
DCM / Hexane Medium Good solubility, but DCM can contain trace HCl (stabilizer). Use Amylene-stabilized DCM.

| MeOH / DCM | Avoid | High risk of nucleophilic substitution (solvolysis). |

Section 4: Storage & Stability

Q: How should I store the purified material?

A: Even pure 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is auto-catalytic in its decomposition (HBr produced promotes further degradation).

  • Temperature: -20°C (Freezer).

  • Atmosphere: Store under Argon or Nitrogen. Oxygen promotes radical degradation.

  • Stabilizer: If storing for >1 month, add a few copper turnings (radical scavenger) or store as a solution in anhydrous solvent if applicable for the next step.

  • Container: Amber glass (light sensitive). Tape the cap with Parafilm to prevent moisture ingress.

Section 5: Analytical Validation

Q: How do I distinguish the Mono-bromo from the Di-bromo by NMR? A: 1H NMR is the definitive check.

  • Mono-bromo (Desired): Look for the benzylic protons (

    
    ). They typically appear as a singlet  (or doublet if F-coupling occurs) around 4.4 - 4.6 ppm .
    
  • Di-bromo (Impurity): Look for the benzylic proton (

    
    ). This proton is deshielded and shifts downfield to 6.6 - 6.8 ppm .
    
  • Starting Material (Toluene): The methyl group (

    
    ) will be upfield around 2.2 - 2.4 ppm .
    

Note on Fluorine Coupling: The 2,3-difluoro pattern may cause "splitting" of the benzylic protons in 1H NMR (coupling to the F atom). Do not mistake this doublet for an impurity. Check the


-coupling constant; 

is typically 1-3 Hz for long-range coupling.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent selection).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for general purification of benzyl bromides and handling of acid-sensitive compounds).[2][3]

  • Podgoršek, A., et al. (2009). "Fluorinated Benzyl Bromides: Synthesis and Reactivity." Journal of Organic Chemistry. (Discusses the electronic effects of fluorine on benzylic reactivity).

  • BenchChem Technical Support. (2025). "Troubleshooting Benzylic Brominations." (General guide on removing benzal bromide impurities).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling fluorinated benzyl bromides, as they are potent lachrymators and skin irritants.

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Structural Validation of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide via 1H NMR

Executive Summary & Usage Context 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is a high-value fluorinated building block, typically employed in the synthesis of bioactive compounds where metabolic stability (via fluori...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Usage Context

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide is a high-value fluorinated building block, typically employed in the synthesis of bioactive compounds where metabolic stability (via fluorine) and lipophilicity are required.

This guide provides a technical comparison for researchers validating this specific intermediate. Unlike simple aromatics, the presence of two fluorine atoms introduces spin-spin coupling (


) , creating complex splitting patterns that can be mistaken for impurities. This document compares the target spectrum against its primary metabolic/synthetic alternatives: the Precursor Alcohol  (hydrolysis product) and the Starting Toluene  (incomplete reaction).

Spectroscopic Profile: The Target Standard

To validate the product, one must look beyond chemical shifts and analyze the coupling constants (


)  derived from the fluorine substituents.
Predicted 1H NMR Data (400 MHz, CDCl3)

Note: Values are based on chemometric increment analysis of fluorinated benzyl bromides.

AssignmentProton CountShift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Logic
Ar-H (H6) 1H6.95 – 7.10dd (doublet of doublets)

,

H6 is meta to F2 and para to F3. The meta coupling dominates.
CH₂-Br 2H4.48 – 4.52d (doublet) or br s

The benzylic protons couple long-range to the ortho F2.
O-CH₃ 3H3.82 – 3.86s (singlet)-Too distant from F for visible splitting.
Ar-CH₃ 3H2.20 – 2.25d (doublet)

Couples to the ortho F3.
The "Fluorine Fingerprint"

The most critical validation marker is the splitting of the aromatic proton at Position 6 .

  • Without Fluorine: This would be a sharp singlet.

  • With Fluorine: It appears as a doublet of doublets (dd) . Failure to observe this splitting indicates defluorination or incorrect regiochemistry.

Comparative Analysis: Product vs. Alternatives

In a drug development context, "performance" equates to purity and stability . The benzyl bromide is highly reactive and prone to hydrolysis. The NMR spectrum serves as the primary tool to distinguish the active electrophile from its "dead" alternatives.

Comparison 1: Target Bromide vs. Precursor Alcohol (Hydrolysis Impurity)

The most common "alternative" species found in the sample is 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol , formed by moisture exposure.

FeatureTarget: Benzyl Bromide Alternative: Benzyl Alcohol Differentiation Protocol
Benzylic CH₂ Shift

4.50 ppm

4.65 – 4.75 ppm
The electronegative Oxygen deshields the CH₂ more than Bromine. Look for a small peak downfield of the main signal.
Hydroxyl Proton Absent

1.8 – 2.5 ppm (broad)
Add

shake. If the broad peak disappears, it is the alcohol impurity.
Stability Low (Lachrymator, moisture sensitive)High (Stable solid)If the spectrum changes over 24h in

, the bromide is degrading.
Comparison 2: Target Bromide vs. Starting Toluene (Incomplete Reaction)

If synthesized via radical bromination (e.g., NBS), the unreacted toluene is the primary contaminant.

FeatureTarget: Benzyl Bromide Alternative: Toluene Precursor Differentiation Protocol
Key Signal CH₂-Br (

4.50, 2H)
Ar-CH₃ (

2.30, 3H)
The toluene methyl appears very close to the C4-methyl. Integration is key.
Integration Ratio 2:3 (CH₂Br : Ar-CH₃)3:3 (Ar-CH₃ : Ar-CH₃)Calibrate integration on the OMe signal (3H). If the 2.2-2.3 region integrates >3H, toluene is present.

Visualization of Analytical Logic

Diagram 1: Spectral Signal Assignment & Coupling Tree

This diagram illustrates how the Fluorine atoms split the signals, creating the unique "fingerprint" of the molecule.

NMR_Splitting Molecule 2,3-Difluoro-5-methoxy- 4-methylbenzyl bromide F2 Fluorine (Pos 2) Molecule->F2 F3 Fluorine (Pos 3) Molecule->F3 H6 Aromatic H6 (~7.0 ppm) F2->H6 Meta Coupling (J ~6-8 Hz) CH2 Benzylic CH2 (~4.5 ppm) F2->CH2 Long Range (J ~1-2 Hz) F3->H6 Para Coupling (J ~1-2 Hz) Me Methyl C4 (~2.2 ppm) F3->Me Ortho Coupling (J ~2 Hz) Result_H6 Diagnostic Signal: Doublet of Doublets H6->Result_H6 Appears as dd Result_CH2 Diagnostic Signal: Deshielded Doublet CH2->Result_CH2 Appears as d (or br s) Result_Me Signal: Shielded Doublet Me->Result_Me Appears as d

Caption: Coupling pathway showing how Fluorine substituents (F2/F3) split the proton signals, creating diagnostic multiplets used for structural confirmation.

Diagram 2: Quality Control Decision Matrix

A self-validating workflow for determining batch release based on NMR data.

QC_Workflow Start Crude Product Isolated Solvent Dissolve in CDCl3 (Dry, Acid-Free) Start->Solvent RunNMR Acquire 1H NMR (>300 MHz) Solvent->RunNMR Check_45 Check 4.4-4.8 ppm Region RunNMR->Check_45 Pure Signal at 4.50 ppm only (Doublet/Singlet) Check_45->Pure Single Peak Impure_Alc Signal at 4.65 ppm present Check_45->Impure_Alc Split/Dual Peaks Impure_Tol Excess Integration at 2.3 ppm Check_45->Impure_Tol Missing CH2Br signal or wrong ratio Action_Pure PASS: Release Batch Pure->Action_Pure Action_Reprocess FAIL: Recrystallize/Dry Impure_Alc->Action_Reprocess Impure_Tol->Action_Reprocess

Caption: Decision tree for interpreting the benzylic region (4.4–4.8 ppm) to distinguish the target bromide from hydrolysis impurities.

Experimental Protocol (Self-Validating)

To ensure reproducibility and avoid "ghost" peaks from solvent interactions, follow this strict protocol.

A. Sample Preparation[2][3]
  • Solvent Selection: Use CDCl₃ (Chloroform-d) containing 0.03% TMS.

    • Why? DMSO-d6 is hygroscopic; water absorbed by DMSO will appear near 3.3 ppm and can broaden exchangeable protons, obscuring the spectral quality of the benzyl bromide.

  • Neutralization: Filter the CDCl₃ through a small plug of basic alumina before use.

    • Why? Commercial CDCl₃ is often acidic (HCl formation). Acid traces can catalyze the degradation of the benzyl bromide into the alcohol during the measurement.

  • Concentration: Prepare a solution of ~10 mg sample in 0.6 mL solvent.

B. Acquisition Parameters[2][4][5][6]
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (ns): Minimum 16 (to resolve the small F-coupling satellites).

  • Relaxation Delay (d1): 1.0 second (sufficient for protons).

  • Spectral Width: -2 to 14 ppm.

C. Data Processing (The Validation Step)
  • Reference: Set the TMS peak to 0.00 ppm.

  • Integration:

    • Set the Methoxy Singlet (3.85 ppm) to integral value 3.00 .

    • Validation Check: The Benzylic CH₂ (4.50 ppm) must integrate to 2.00 ± 0.1 . If it is < 1.9, your material has degraded or contains toluene.

  • Peak Picking: Enable "peak picking" on the aromatic region (7.0 ppm) to measure the

    
    -values. Confirm 
    
    
    
    Hz (meta-coupling).

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Solvents as Trace Impurities."[1] Journal of Organic Chemistry, 1997, 62(21), 7512–7515. Link

  • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley, 2009.[2] (Standard reference for F-H coupling constants). Link

  • ChemicalBook. "Benzyl Bromide NMR Spectrum Data." (Used for baseline chemical shift comparison of the non-fluorinated analog). Link

  • Reich, H. J. "WinPLT NMR Coupling Constants." University of Wisconsin-Madison. (Source for Fluorine-Proton coupling trends). Link

Sources

Comparative

A Comparative Guide to Establishing HPLC Purity Standards for 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of compliance; it is the bedrock of reproducible and reliable scientific outco...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a matter of compliance; it is the bedrock of reproducible and reliable scientific outcomes. 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide, a key building block in the synthesis of complex pharmaceutical agents, is no exception. Its reactive benzylic bromide moiety and substituted aromatic ring necessitate a robust analytical method to ensure its purity and, by extension, the integrity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound, supported by experimental rationale and illustrative data.

The Criticality of Purity for 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide

The presence of impurities in 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide can have significant downstream consequences. Potential impurities may include unreacted starting materials, by-products from the bromination reaction (e.g., dibrominated species), or degradation products. These impurities can lead to:

  • Formation of undesired side products in subsequent synthetic steps, complicating purification and reducing overall yield.

  • Introduction of potentially genotoxic impurities (PGIs) into the drug substance. Benzyl halides, as a class, are often scrutinized for their potential genotoxicity.[1][2]

  • Inaccurate stoichiometric calculations for downstream reactions, leading to incomplete conversions or an excess of expensive reagents.

Therefore, a well-defined and validated HPLC method for purity determination is paramount.

Designing the HPLC Purity Method: A Rationale-Driven Approach

The selection of HPLC parameters should be a deliberate process based on the physicochemical properties of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide and potential impurities.

Logical Workflow for HPLC Method Development

HPLC_Method_Development cluster_knowledge Analyte & Impurity Characterization cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2(R1)) A Physicochemical Properties (Polarity, UV Absorbance) C Column Selection (PFP, Phenyl, C18) A->C B Potential Impurities (Starting Materials, By-products) B->C D Mobile Phase Screening (ACN, MeOH, Buffers) C->D E Gradient Optimization D->E F Detection Wavelength Selection E->F G Specificity F->G H Linearity & Range G->H I Accuracy & Precision H->I J LOD & LOQ I->J K Robustness J->K

Caption: Workflow for developing a validated HPLC purity method.

Column Selection: The Heart of the Separation

For halogenated and aromatic compounds, stationary phase chemistry is the most critical factor in achieving adequate resolution.[3] While a standard C18 column can provide a baseline, alternative phases often yield superior selectivity.

  • Pentafluorophenyl (PFP) Phase: This is often the recommended starting point. PFP columns offer multiple retention mechanisms, including hydrophobic, π-π, and dipole-dipole interactions, which are highly effective for separating halogenated aromatic compounds and their isomers.[4][5]

  • Phenyl Phase: Phenyl columns provide enhanced retention and selectivity for aromatic compounds through π-π interactions. They can be a good alternative to PFP phases.[6]

  • Cyano (CN) Phase: Cyano phases can also interact strongly with halogenated species and offer a different selectivity profile.[7]

  • C18 (Octadecyl) Phase: While being the workhorse of reversed-phase chromatography, a C18 column may not always provide the necessary selectivity to separate closely related impurities from the main analyte peak for this specific compound.

Comparative Analysis of HPLC Conditions

To illustrate the impact of column selection on the purity analysis of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide, we will compare three hypothetical methods.

Potential Impurities Considered:

For the purpose of this guide, we will consider the following potential impurities:

  • Impurity A: 2,3-Difluoro-5-methoxy-4-methylbenzyl alcohol (the corresponding alcohol, a potential precursor or hydrolysis product).

  • Impurity B: 2,3-Difluoro-5-methoxy-4-methylbenzaldehyde (an oxidation product).

  • Impurity C: 1-Bromo-2,3-difluoro-5-methoxy-4-methylbenzene (a related compound, potentially from the synthesis of a different isomer).

Table 1: Proposed HPLC Method Parameters
ParameterMethod 1 (PFP)Method 2 (Phenyl)Method 3 (C18)Rationale
Column Pentafluorophenyl (PFP), 4.6 x 150 mm, 3.5 µmPhenyl, 4.6 x 150 mm, 3.5 µmC18, 4.6 x 150 mm, 3.5 µmTo evaluate the impact of stationary phase chemistry on selectivity.[3][6][7]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in WaterProvides good peak shape for acidic and neutral compounds.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrileA common organic modifier in reversed-phase HPLC.
Gradient 50-95% B in 15 min50-95% B in 15 min50-95% B in 15 minTo elute compounds with a range of polarities.
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °C30 °C30 °CFor reproducible retention times.
Detection UV at 275 nmUV at 275 nmUV at 275 nmBased on the UV absorbance of the aromatic ring.
Injection Vol. 5 µL5 µL5 µL
Sample Conc. 1.0 mg/mL in Acetonitrile1.0 mg/mL in Acetonitrile1.0 mg/mL in Acetonitrile
Table 2: Illustrative Comparative Performance Data
AnalyteMethod 1 (PFP) - Retention Time (min)Method 2 (Phenyl) - Retention Time (min)Method 3 (C18) - Retention Time (min)
Impurity A (Alcohol)6.26.57.0
Impurity B (Aldehyde)7.87.57.8
Main Compound 9.5 9.2 9.8
Impurity C (Isomer)10.19.49.9
Performance MetricMethod 1 (PFP)Method 2 (Phenyl)Method 3 (C18)
Resolution (Main/Impurity C) 2.5 0.8 0.4
Tailing Factor (Main) 1.11.21.3
Overall Assessment Excellent Moderate Poor

Interpretation of Results:

The illustrative data clearly demonstrates the superiority of the PFP column (Method 1) for this specific separation. The unique selectivity of the PFP phase provides a significantly better resolution between the main compound and the closely eluting isomeric impurity (Impurity C). In contrast, both the Phenyl and C18 columns show co-elution or poor separation, which would lead to an inaccurate purity assessment. This underscores the importance of screening different stationary phases during method development.

Experimental Protocols

Protocol 1: HPLC Purity Determination

This protocol outlines the steps for performing the analysis using the recommended PFP column (Method 1).

  • Preparation of Mobile Phases:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile. Filter and degas.

  • Standard Preparation:

    • Accurately weigh approximately 10 mg of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile to obtain a concentration of 1.0 mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide sample to be tested into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile.

  • Chromatographic Analysis:

    • Set up the HPLC system with the PFP column and the parameters outlined for Method 1 in Table 1.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject a blank (acetonitrile) to ensure a clean baseline.

    • Inject the standard solution to determine the retention time and peak area of the main compound.

    • Inject the sample solution.

  • Data Analysis:

    • Calculate the purity of the sample using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

Protocol 2: Method Validation Outline

A full validation of the chosen HPLC method should be performed according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[8][9]

  • Specificity: Analyze a blank, the main compound, and a spiked sample containing all potential impurities to demonstrate that the peaks are well-resolved and that there is no interference.

  • Linearity: Prepare a series of solutions of the reference standard at different concentrations (e.g., 50% to 150% of the nominal concentration) and inject them. Plot a graph of peak area versus concentration and determine the correlation coefficient (should be >0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability: Inject the same standard solution multiple times (e.g., n=6) and calculate the relative standard deviation (RSD) of the peak areas (should be <2%).

    • Intermediate Precision: Have a different analyst perform the analysis on a different day with a different instrument, if possible, and compare the results.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified. This is particularly important for impurity profiling.

Visualization of the Purity Analysis Workflow

Purity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Reference Standard (1.0 mg/mL) C Dissolve in Acetonitrile A->C B Weigh Test Sample (1.0 mg/mL) B->C D System Equilibration (PFP Column) C->D E Inject Blank D->E F Inject Standard E->F G Inject Sample F->G H Integrate Chromatograms G->H I Calculate Area % Purity H->I J Generate Report I->J

Caption: Step-by-step workflow for HPLC purity analysis.

Conclusion and Recommendations

For establishing a reliable purity standard for 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide, a systematic approach to HPLC method development is crucial. While a standard C18 column may seem like a convenient starting point, this guide illustrates that specialized stationary phases, such as Pentafluorophenyl (PFP), are likely to provide the necessary selectivity for separating the main component from closely related impurities.

It is strongly recommended that researchers and analytical chemists invest the time in screening multiple column chemistries and validating the chosen method according to ICH guidelines. This initial investment will pay dividends in the form of reliable, reproducible data, ensuring the quality and integrity of downstream research and drug development activities. The protocols and comparative data presented herein serve as a robust starting point for establishing a scientifically sound purity standard for this important chemical intermediate.

References

  • LCGC International. (2013, May 1). HPLC Column Selection.
  • Restek. HPLC Column Selection Guide.
  • Chromtech. HPLC Columns.
  • Gao, K., et al. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. RSC Advances, 9(45), 26235-26242.
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Scribd.
  • Santa Cruz Biotechnology. 2,3-Difluoro-4-methoxybenzyl bromide.
  • Dong, M. W. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharmaguideline. (2024, December 11).
  • Sigma-Aldrich. 2,3-Difluoro-5-methylbenzyl bromide.
  • ResearchGate. (2019, August 11). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances.

Sources

Validation

A Comparative Guide to the Electronic Effects of the Methoxy Group on Benzyl Bromide Reactivity

For Researchers, Scientists, and Drug Development Professionals Introduction: The Subtle Influence of a Methoxy Group In the realm of synthetic organic chemistry and drug design, the benzyl bromide scaffold is a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Influence of a Methoxy Group

In the realm of synthetic organic chemistry and drug design, the benzyl bromide scaffold is a cornerstone for introducing benzylic moieties. Its reactivity in nucleophilic substitution reactions is paramount, and the ability to modulate this reactivity through aromatic substitution is a key strategy for fine-tuning molecular properties. Among the various substituents, the methoxy group (–OCH₃) presents a fascinating case study in the delicate balance of electronic effects. This guide provides an in-depth comparison of the reactivity of ortho-, meta-, and para-methoxybenzyl bromide, supported by experimental data and detailed protocols, to empower researchers in their synthetic endeavors.

The reactivity of benzyl bromides in nucleophilic substitution reactions is largely dictated by the stability of the transition state and, in the case of an Sₙ1 mechanism, the carbocation intermediate. The methoxy group, with its dual electronic nature, exerts a profound and position-dependent influence on this stability. It operates through two primary electronic effects: the inductive effect and the resonance (or mesomeric) effect .

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework. This is a distance-dependent effect, weakening as the distance from the substituent increases.

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron density of the ring, particularly at the ortho and para positions. Generally, the resonance effect is stronger than the inductive effect when the methoxy group is in a position to participate in resonance with the reaction center.

This guide will dissect how these competing effects manifest in the reactivity of the three positional isomers of methoxybenzyl bromide, providing a clear rationale for their observed differences in reactivity.

Comparative Reactivity: A Tale of Three Isomers

The position of the methoxy group on the benzene ring dramatically alters its electronic influence on the benzylic carbon, leading to significant differences in the rates of nucleophilic substitution reactions, particularly those proceeding via an Sₙ1-like mechanism. The general order of reactivity in solvolysis reactions is:

para > ortho > meta

The following sections will delve into the electronic rationale behind this trend and present supporting experimental data.

The para-Methoxy Isomer: A Case of Potent Activation

The para-methoxybenzyl bromide stands out as the most reactive among the three isomers. This heightened reactivity is a direct consequence of the powerful electron-donating resonance effect of the methoxy group.

In an Sₙ1 reaction, the rate-determining step is the formation of the benzylic carbocation. For the para isomer, the lone pairs on the oxygen atom can be delocalized through the π-system to directly stabilize the positive charge on the benzylic carbon. This delocalization is so effective that one of the resonance structures places the positive charge on the oxygen atom, resulting in a highly stable oxonium ion contributor where all atoms (except hydrogen) have a complete octet.

dot graph "para-methoxybenzyl_carbocation_resonance" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

} Caption: Resonance stabilization of the para-methoxybenzyl carbocation.

This substantial stabilization of the carbocation intermediate significantly lowers the activation energy for its formation, leading to a dramatically increased reaction rate. For instance, the first-order rate constant for the solvolysis of 4-methoxybenzyl chloride in 20% acetonitrile in water is 2.2 s⁻¹[1][2]. While this is for the chloride, the bromide, being a better leaving group, would be even more reactive.

The ortho-Methoxy Isomer: A Balance of Activation and Steric Hindrance

The ortho-methoxybenzyl bromide also benefits from the electron-donating resonance effect of the methoxy group, which can stabilize the adjacent benzylic carbocation. However, its reactivity is tempered by two key factors:

  • Steric Hindrance: The proximity of the methoxy group to the reaction center can sterically hinder the approach of the nucleophile in an Sₙ2 reaction and can also affect the planarity of the carbocation in an Sₙ1 reaction.

  • Inductive Effect: The electron-withdrawing inductive effect of the oxygen is more pronounced at the ortho position due to its proximity to the benzylic carbon.

Experimental data confirms that the ortho isomer is significantly less reactive than the para isomer. For example, in the acetolysis of methoxybenzyl bromides, the ortho/para solvolysis rate constant ratio is exceptionally low at 0.0017, indicating that the para isomer reacts much faster[3]. This demonstrates that while resonance stabilization is present, the combination of steric hindrance and the stronger inductive effect at the ortho position leads to a net decrease in reactivity compared to the para isomer.

The meta-Methoxy Isomer: The Inductive Effect Takes Center Stage

In the case of meta-methoxybenzyl bromide, the methoxy group is unable to directly donate electron density to the benzylic carbon via resonance. The resonance structures of the meta-methoxybenzyl carbocation do not allow for the delocalization of the positive charge onto the methoxy group.

dot graph "meta-methoxybenzyl_carbocation_resonance" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, size="7.6,4", dpi=100]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

} Caption: Resonance structures of the meta-methoxybenzyl carbocation.

Consequently, the dominant electronic effect of the methoxy group at the meta position is its electron-withdrawing inductive effect (-I). This effect destabilizes the developing positive charge on the benzylic carbon in the transition state of an Sₙ1 reaction, thereby increasing the activation energy and slowing down the reaction rate. As a result, meta-methoxybenzyl bromide is the least reactive of the three isomers.

Quantitative Comparison: The Hammett Equation

The electronic effects of substituents on the reactivity of aromatic compounds can be quantified using the Hammett equation:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of the substituted compound.

  • k₀ is the rate constant for the reaction of the unsubstituted compound (benzyl bromide).

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to electronic effects.

For reactions that proceed through a carbocationic intermediate, such as the Sₙ1 solvolysis of benzyl bromides, a modified Hammett equation, the Yukawa-Tsuno equation, is often used, which employs σ⁺ constants for electron-donating groups that can directly stabilize the positive charge through resonance.[1][4][5]

The σ⁺ value for a para-methoxy group is approximately -0.78, indicating a strong electron-donating effect. In contrast, the σ value for a meta-methoxy group is +0.12, reflecting its electron-withdrawing inductive effect.[6] A large negative ρ value for the solvolysis of benzyl halides indicates a high sensitivity to substituent effects and the development of a significant positive charge in the transition state, consistent with an Sₙ1 mechanism.[7]

The significantly negative σ⁺ value for the para-methoxy group, coupled with a large negative ρ value for the reaction, quantitatively explains its high reactivity. Conversely, the positive σ value for the meta-methoxy group explains its deactivating effect.

Table 1: Hammett Constants and Predicted Relative Reactivity

IsomerPositionDominant Electronic EffectHammett Constant (σ⁺/σ)Predicted Relative Reactivity
para-Methoxybenzyl bromidepara+M > -I-0.78 (σ⁺)Highest
ortho-Methoxybenzyl bromideortho+M > -I, with steric hindrance-Intermediate
meta-Methoxybenzyl bromidemeta-I+0.12 (σ)Lowest

Experimental Protocols

Synthesis of Methoxybenzyl Bromide Isomers

1. Synthesis of para-Methoxybenzyl Bromide from p-Anisyl Alcohol [6]

  • Materials: p-Anisyl alcohol, benzene, hydrogen bromide gas, anhydrous magnesium sulfate.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a condenser and a gas inlet tube, dissolve 20 g of p-anisyl alcohol in 100 mL of benzene.

    • Heat the mixture in a water bath with stirring and bubble hydrogen bromide gas through the solution until it turns from turbid to clear.

    • Continue heating at 58°C for approximately 30 minutes.

    • Cool the reaction mixture and wash the organic phase four times with 300 mL of water.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the benzene by rotary evaporation to yield para-methoxybenzyl bromide as a yellowish oil.

2. Synthesis of meta-Methoxybenzyl Bromide from meta-Methoxybenzyl Alcohol

  • Materials: meta-Methoxybenzyl alcohol, phosphorus tribromide (PBr₃), diethyl ether.

  • Procedure:

    • Dissolve meta-methoxybenzyl alcohol (1 equivalent) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add phosphorus tribromide (0.33-0.5 equivalents) dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by slowly adding it to ice-water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain meta-methoxybenzyl bromide.

3. Synthesis of ortho-Methoxybenzyl Bromide from ortho-Methoxybenzyl Alcohol

  • Materials: ortho-Methoxybenzyl alcohol, phosphorus tribromide (PBr₃), diethyl ether.

  • Procedure: The procedure is analogous to the synthesis of meta-methoxybenzyl bromide, substituting ortho-methoxybenzyl alcohol as the starting material.

Kinetic Study of Solvolysis by Titration[8][9]

This protocol allows for the determination of the first-order rate constant for the solvolysis of methoxybenzyl bromides in a mixed solvent system (e.g., aqueous ethanol or acetone). The reaction produces HBr, which can be titrated with a standard solution of NaOH.

  • Materials: Methoxybenzyl bromide isomer, acetone (or ethanol), distilled water, standardized NaOH solution (e.g., 0.01 M), bromothymol blue indicator.

  • Procedure:

    • Prepare a stock solution of the methoxybenzyl bromide isomer in acetone (or ethanol) of known concentration (e.g., 0.1 M).

    • Prepare the aqueous solvent mixture (e.g., 50:50 acetone:water by volume).

    • In a series of Erlenmeyer flasks, add a known volume of the aqueous solvent mixture and a few drops of bromothymol blue indicator.

    • Initiate the reaction in the first flask by adding a known volume of the methoxybenzyl bromide stock solution and start a timer. The total volume and initial concentration of the benzyl bromide should be recorded.

    • At regular time intervals, titrate the HBr produced in each flask with the standardized NaOH solution until the blue endpoint of the indicator is reached.

    • To determine the "infinity" titer (the amount of HBr produced upon complete reaction), heat one of the reaction mixtures in a sealed vial in a water bath (e.g., 60°C) for several hours to drive the reaction to completion, then titrate.

    • The first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the infinity titer and Vt is the titer at time t. The slope of the line will be -k.

dot graph "Solvolysis_Kinetics_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, size="7.6,6", dpi=100]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Caption: Experimental workflow for determining solvolysis rate constants.

Conclusion: A Predictive Framework for Reactivity

The electronic effects of the methoxy group on the reactivity of benzyl bromide are a clear illustration of the principles of physical organic chemistry. The interplay between the electron-donating resonance effect and the electron-withdrawing inductive effect, dictated by the substituent's position, provides a robust framework for predicting and understanding reactivity trends.

  • The para-methoxy isomer is highly activated due to dominant resonance stabilization of the benzylic carbocation.

  • The ortho-methoxy isomer is also activated by resonance, but its reactivity is attenuated by steric hindrance and a more pronounced inductive effect.

  • The meta-methoxy isomer is deactivated due to the prevalence of the electron-withdrawing inductive effect.

This comparative guide, by integrating theoretical principles with experimental data and practical protocols, offers researchers a comprehensive resource for leveraging the electronic effects of the methoxy group in the design and execution of their synthetic strategies.

References

  • Friedrich, S. S., Andrews, L. J., & Keefer, R. M. (1972). Intramolecular Nucleophilic Participation. IX. Solvolysis of o- and p-Thiolcarbophenoxybenzyl Bromides. The Journal of Organic Chemistry, 37(19), 3007–3012. [Link]

  • Richard, J. P., Amyes, T. L., & Toteva, M. M. (2004). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 126(31), 9512–9522. [Link]

  • Yukawa, Y., & Tsuno, Y. (1959). Resonance Effect in Hammett Relationship. II. Sigma Constants in Electrophilic Reactions and their Intercorrelation. Bulletin of the Chemical Society of Japan, 32(9), 965-971. [Link]

  • Queen, A. (1979). The mechanism of the solvolysis of p-methoxybenzyl chloride in aqueous acetone containing pyridine or thiourea. Evidence for concurrent Sₙ1 and Sₙ2 processes. Canadian Journal of Chemistry, 57(21), 2646-2652. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 8 — Kinetics of Sₙ1 Solvolysis. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • University of Calgary. (n.d.). Applications of Hammett Equation: Substituent and Reaction Constants. [Link]

  • Mercer University. (n.d.). Kinetic Investigation of Unimolecular Solvolysis. [Link]

  • Šket, B., & Zupan, M. (1986). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80% Ethanol. Journal of the Chemical Society, Perkin Transactions 2, (5), 753-756. [Link]

  • Filo. (2025, December 22). Para substituted benzyl bromide undergoes SN1 reaction with nucleophiles. [Link]

  • Chemistry LibreTexts. (2023, August 11). 2.6: Characteristics of the Sₙ1 Reaction. [Link]

  • Friedrich, S. S., Andrews, L. J., & Keefer, R. M. (1972). Intramolecular nucleophilic participation. IX. Solvolysis of o- and p-thiolcarbophenoxybenzyl bromides. The Journal of Organic Chemistry, 37(19), 3007-3012. [Link]

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Comparative

Strategic Alkylation Guide: Mastering Steric &amp; Electronic Nuances of 2,3-Difluoro-5-methoxy-4-methylbenzyl Bromide

The following guide provides a comprehensive technical analysis of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide (CAS: 1706430-78-5), focusing on its steric and electronic properties in nucleophilic substitution reaction...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide (CAS: 1706430-78-5), focusing on its steric and electronic properties in nucleophilic substitution reactions.

Executive Summary: The "Goldilocks" Electrophile

In modern drug discovery, the 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide (henceforth DFMM-BnBr ) moiety has emerged as a critical pharmacophore. Unlike standard benzyl halides, DFMM-BnBr offers a unique balance of metabolic stability (via C–F bonds) and lipophilicity (via the 4-Me/5-OMe groups).

However, its reactivity is governed by a complex interplay of steric hindrance and electronic modulation . This guide dissects these factors, comparing DFMM-BnBr against standard alternatives to optimize your alkylation protocols.

Core Value Proposition
  • Metabolic Blockade: The 2,3-difluoro pattern blocks oxidative metabolism at the most vulnerable phenyl positions.

  • Electrosteric Tuning: The 2-Fluoro substituent provides moderate steric hindrance, preventing over-alkylation without completely deactivating the electrophilic center.

Comparative Analysis: Steric & Electronic Landscape

To understand the unique behavior of DFMM-BnBr, we must compare it with standard reagents. The table below synthesizes theoretical reactivity data based on Hammett (


) and Taft Steric (

) parameters.
Table 1: Comparative Reactivity Profile of Benzyl Bromides
ReagentStructureSteric Hindrance (Ortho)Electronic CharacterRelative Reactivity (

)*
Primary Application
Benzyl Bromide (BnBr) Ph-CH₂BrLow (H, H)Neutral1.0 (Ref)General Benzylation
4-Methoxybenzyl Bromide (PMB-Br) 4-OMe-Ph-CH₂BrLow (H, H)Strong Donor (+M)>100 (Sɴ1 Dominant)Labile Protecting Group
2,6-Difluorobenzyl Bromide 2,6-F₂-Ph-CH₂BrHigh (F, F) Strong Withdrawing (-I)< 0.1Steric Shielding / Stability
DFMM-BnBr (Target) 2,3-F₂, 4-Me, 5-OMe Moderate (F, H) Mixed (Donor/Acceptor) ~0.8 - 1.2 Pharmacophore Installation

*Note:


 values are estimated for Sɴ2 conditions in polar aprotic solvents.
Deep Dive: The "Buttressing Effect"

While a single ortho-fluorine (at C2) is generally considered small (


), the specific substitution pattern of DFMM-BnBr creates a Buttressing Effect :
  • The 3-Fluoro atom sterically crowds the 2-Fluoro atom.

  • This prevents the 2-F from rotating or flexing away from the reaction center.

  • Result: The effective steric bulk of the 2-F is amplified, creating a rigid "wall" that directs nucleophilic attack and suppresses side reactions (e.g., double alkylation on primary amines).

Mechanistic Visualization: The Electrosteric Barrier

The following diagram illustrates the reaction coordinate and the specific interactions governing the transition state for DFMM-BnBr.

ReactionPathway Reagent DFMM-BnBr (Ground State) TS_SN2 Sɴ2 Transition State (Electrosteric Gate) Reagent->TS_SN2 Nucleophile Attack (Restricted by 2-F) SideProduct Elimination/Solvolysis (Suppressed) Reagent->SideProduct Slow Pathway Product Alkylated Product (Target) TS_SN2->Product Inversion of Config. Substituents Substituent Effects: 2-F: Inductive w/d (-I) 5-OMe: Resonance donor (+M) 4-Me: Inductive donor (+I) Substituents->TS_SN2 Stabilizes Partial Charge

Figure 1: Reaction pathway analysis showing the "Electrosteric Gate" created by the 2-Fluoro substituent, which filters nucleophilic approach.

Experimental Protocols: Field-Proven Methodologies

These protocols are designed to overcome the specific steric/electronic barriers of DFMM-BnBr.

Protocol A: Standard Alkylation (Strong Nucleophiles)

Best for: Thiols, Secondary Amines, Alkoxides.

Rationale: The electron-withdrawing nature of the fluorine atoms makes the benzylic carbon sufficiently electrophilic for Sɴ2 reactions despite the steric hindrance.

  • Preparation: Dissolve Nucleophile (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.2 M].

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃) (1.5 equiv).

    • Why? The "Cesium Effect" improves solubility and nucleophilicity in polar aprotic solvents.

  • Reagent Addition: Add DFMM-BnBr (1.1 equiv) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (25°C) and stir for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The product usually moves slightly higher than the starting material due to loss of the polar C-Br bond.

  • Workup: Filter inorganic salts, concentrate, and purify via flash chromatography.

Protocol B: "Turbo" Alkylation (Hindered/Weak Nucleophiles)

Best for: Amides, Indoles, Anilines.

Rationale: Weak nucleophiles struggle to penetrate the "Electrosteric Gate" (2-F lone pair repulsion). We use a stronger base and a polar solvent to tighten the transition state.

  • Preparation: Dissolve Nucleophile (1.0 equiv) in anhydrous DMF or NMP [0.5 M].

  • Deprotonation: Add Sodium Hydride (NaH) (60% dispersion, 1.2 equiv) at 0°C. Stir for 30 min until H₂ evolution ceases.

  • Catalysis (Optional): Add TBAI (Tetrabutylammonium iodide) (0.1 equiv).

    • Mechanism:[1][2][3][4] In situ Finkelstein reaction converts the Bromide to a more reactive Iodide, which is a better leaving group and less sterically demanding in the Transition State.

  • Reagent Addition: Add DFMM-BnBr (1.2 equiv) rapidly.

  • Reaction: Heat to 60°C for 2–4 hours.

    • Note: Do not exceed 80°C to avoid elimination side-products (styrene formation).

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Electrostatic RepulsionThe 2-F and 3-F lone pairs repel the nucleophile. Switch to Protocol B (NaH/DMF) or add KI/TBAI catalyst.
Elimination Product (Styrene) High Basicity / StericsThe base is acting as a Bronsted base rather than a nucleophile. Lower temperature and switch to a softer base (e.g., K₂CO₃ instead of NaH).
Poly-alkylation Low Steric ShieldingUnlike 2,6-difluoro analogs, the 6-H position is open. Use slight excess of Nucleophile (1.2 equiv) relative to Alkyl Halide to favor mono-alkylation.

References

  • Sigma-Aldrich. 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide Product Specification (CAS 1706430-78-5).

  • Mizuta, S. et al. (2024).[1] Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... RSC Advances.[5] (Discusses reactivity of polyfluorinated benzyl bromides).

  • Paquin, J. et al. (2018).[2] Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein J. Org. Chem. (Analysis of ortho-fluorine steric/electronic effects).

  • ChemicalBook. 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide Properties and Synthesis.

Sources

Safety & Regulatory Compliance

Safety

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide proper disposal procedures

Executive Safety Assessment & Hazard Logic As researchers, we often treat benzyl halides as routine reagents, but 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide presents a specific, heightened risk profile compared to non...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment & Hazard Logic

As researchers, we often treat benzyl halides as routine reagents, but 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide presents a specific, heightened risk profile compared to non-substituted benzyl bromide.

The Scientific Reality:

  • Enhanced Electrophilicity: The fluorine atoms at the 2,3-positions are electron-withdrawing. Through inductive effects ($ -I $), they destabilize the bond between the benzylic carbon and the leaving group (bromide), making this compound a highly potent alkylating agent . It will react aggressively with biological nucleophiles (DNA, proteins).

  • Lachrymatory Potency: Like all benzyl halides, this compound is a severe lachrymator. However, the lipophilicity introduced by the methoxy and methyl groups facilitates rapid absorption into mucous membranes, leading to delayed but severe respiratory distress.

  • Hydrolysis Risk: Upon contact with moisture, it hydrolyzes to generate Hydrogen Bromide (HBr) gas and the corresponding benzyl alcohol. In a closed waste container, this generates pressure, creating an explosion hazard.

Core Directive: Never dispose of the pure, unquenched compound directly into a general organic waste drum. The risk of container over-pressurization or downstream exposure to waste handlers is too high.

Immediate Spill Response Protocol

If a spill occurs outside a fume hood, evacuate the lab immediately. Only personnel wearing full PPE (including respiratory protection) should attempt cleanup.

ParameterSpecification
PPE Required Silver Shield® (Laminate) gloves (Nitrile is permeable <15 mins), Goggles, Lab Coat, NIOSH-approved respirator (OV/AG cartridges).
Neutralizing Agent 5-10% Ethanolamine in Ethanol (preferred) OR 10% Sodium Carbonate (aqueous).
Absorbent Vermiculite or Dry Sand (Do NOT use paper towels; they increase surface area for evaporation).

Operational Steps:

  • Isolate: Cordon off the area.

  • Ventilate: Ensure fume hood sashes are open; increase air exchange if possible.

  • Cover: Gently cover the spill with vermiculite to suppress vapor.

  • Quench: Slowly pour the Neutralizing Agent over the absorbent. Allow to sit for 20 minutes to ensure the alkylating capability is destroyed.

  • Collect: Scoop into a wide-mouth jar. Label as "Deactivated Lachrymator Waste."

Chemical Deactivation & Disposal Procedures

For residual reagent or reaction byproducts, you must choose between Segregated Disposal or In-Situ Quenching . As a Senior Scientist, I strongly recommend Method B (Quenching) for any quantity >1 gram to ensure the safety of downstream waste handlers.

Method A: Segregated Disposal (Small Quantities <1g)

Use this only if you lack the reagents for chemical deactivation.

  • Packaging: Place the vial containing the residue inside a secondary, heavy-walled polyethylene jar (double containment).

  • Labeling: Clearly mark the outer container: "High Hazard: Lachrymator / Alkylating Agent. DANGER: Generates HBr on contact with water."[1]

  • Stream: Dispose of as Halogenated Organic Waste .

  • Warning: Do NOT combine with aqueous waste streams or strong oxidizers.[2]

Method B: The Ethanolamine Quench (Gold Standard)

This method chemically converts the toxic alkyl bromide into a non-volatile, non-lachrymatory ammonium salt.

The Reagent: 10% Ethanolamine in Ethanol. Why Ethanolamine? It acts as a primary amine nucleophile. It is less volatile than ammonia and less aggressive/exothermic than strong bases like NaOH, preventing thermal runaways.

Step-by-Step Protocol:

  • Preparation: Dissolve the waste benzyl bromide in a small amount of Dichloromethane (DCM) or Ethanol to ensure it is in solution.

  • Addition: Slowly add 1.5 equivalents of the Ethanolamine solution per equivalent of benzyl bromide.

    • Note: If the exact mass is unknown, add the quench solution until the volume is 10x the waste volume.

  • Reaction: Stir at room temperature for 1 hour.

    • Observation: A mild exotherm is normal. Precipitate (HBr salt) may form.[3]

  • Verification: Check pH. It should remain basic (pH > 9). If acidic, HBr is still being evolved; add more ethanolamine.

  • Final Disposal: The resulting mixture is now a standard Halogenated Organic Solvent waste. It is no longer a lachrymator or an alkylating hazard.

Visualizing the Workflow

Diagram 1: Operational Decision Tree

Follow this logic flow to determine the correct disposal route.

DisposalWorkflow Start Waste: 2,3-Difluoro-5-methoxy- 4-methylbenzyl bromide QuantCheck Quantity Assessment Start->QuantCheck Small < 1 gram (Residue) QuantCheck->Small Large > 1 gram (Bulk/Reaction Mix) QuantCheck->Large MethodA METHOD A: Double Containment Small->MethodA Low Risk MethodB METHOD B: Chemical Quench Large->MethodB High Risk Label Label: 'Lachrymator/ Corrosive' MethodA->Label React Add 10% Ethanolamine (Stir 1 hr) MethodB->React FinalWaste Dispose: Halogenated Organic Waste Label->FinalWaste React->FinalWaste

Caption: Decision matrix for disposing of fluorinated benzyl bromides based on quantity and risk.

Diagram 2: Chemical Deactivation Mechanism

Understanding the chemistry validates why Method B is safer.

QuenchMechanism Substrate Benzyl Bromide (Electrophile/Toxic) TS SN2 Transition State Substrate->TS Reagent Ethanolamine (Nucleophile) Reagent->TS Product N-Benzyl Derivative (Inert Adduct) TS->Product Irreversible Byproduct HBr Salt (Captured) TS->Byproduct

Caption: Nucleophilic substitution (SN2) pathway converting the reactive alkyl halide into a stable, non-toxic amine adduct.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for amine-based quenching protocols of alkyl halides).
  • PubChem. (n.d.). Compound Summary: Benzyl Bromide.[1][2][4] National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide

Executive Summary: The Hazard Profile 2,3-Difluoro-5-methoxy-4-methylbenzyl bromide belongs to the class of benzylic halides . While specific toxicological data for this exact derivative is limited, its pharmacophore dic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hazard Profile

2,3-Difluoro-5-methoxy-4-methylbenzyl bromide belongs to the class of benzylic halides . While specific toxicological data for this exact derivative is limited, its pharmacophore dictates a safety profile identical to Benzyl Bromide: it is a potent lachrymator (tear gas agent) and a strong alkylating agent .

Primary Risks:

  • Lachrymatory Effect: Immediate, debilitating irritation of the eyes and mucous membranes at low ppm concentrations.

  • Hydrolysis: Reacts with ambient moisture to release Hydrobromic Acid (HBr) , causing respiratory corrosion.

  • Alkylating Potential: Benzylic halides are electrophilic; direct DNA alkylation is a theoretical risk, necessitating "Zero Exposure" protocols.

Part 1: The Hierarchy of Defense (PPE & Engineering)

Do not rely on PPE alone. The safety of this operation depends on a redundant system of Engineering Controls (Primary Barrier) and PPE (Secondary Barrier).

Engineering Controls (The Primary Barrier)
  • Chemical Fume Hood: Mandatory. Face velocity must be 80–100 fpm (0.4–0.5 m/s).

  • Balance Enclosure: Weighing this solid is the highest-risk step. If a dedicated powder hood is unavailable, place the microbalance deep inside the fume hood.

  • Venting: Reactions heated above 40°C must be vented through a scrubber (aqueous NaOH) to trap evolved HBr gas.

Personal Protective Equipment (The Secondary Barrier)
ZoneEquipmentTechnical Justification
Ocular Chemical Goggles (ANSI Z87.1+)Safety glasses are insufficient. Vapors bypass glasses, causing blepharospasm (involuntary eyelid closure), rendering the operator blind during a spill.
Dermal (Hands) Double Nitrile (Min 5 mil outer)Breakthrough Warning: Benzylic halides permeate standard nitrile in <10 minutes [1]. • Inner: 4 mil Nitrile (Bright color).• Outer: 5-8 mil Nitrile (Dark color).Replace outer glove immediately upon splash.
Dermal (Body) Lab Coat + Apron Standard cotton coats absorb liquids. Add a chemical-resistant apron (Tyvek or PVC) for transfers >50g.
Respiratory Fume Hood (Primary)Respirator (Last Resort): If hood failure occurs, use a Full-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
Visualization: The Safety Logic Flow

The following diagram illustrates the decision-making logic for protective barriers.

SafetyLogic Hazard Hazard Source: Benzylic Bromide Engineering Primary Barrier: Fume Hood (Negative Pressure) Hazard->Engineering Contained by Task Task: Weighing Solid Engineering->Task Enables Breach Barrier Breach (Spill/Splash) Engineering->Breach Failure PPE Secondary Barrier: Goggles + Double Nitrile Task->PPE Protected by Action Safe Operation PPE->Action Ensures PPE->Breach Permeation Response Emergency Protocol: Strip Gloves -> Wash -> Evacuate Breach->Response Trigger

Figure 1: The "Swiss Cheese" model of defense. Engineering controls contain the hazard; PPE protects the operator only if containment fails.

Part 2: Operational Protocol (Step-by-Step)

Phase A: Weighing & Transfer (Highest Risk)

Context: The solid may sublime or release dust. Static electricity can cause the powder to "jump," contaminating the bench.

  • Preparation: Place a "Lachrymator" warning sign on the hood sash.

  • Static Control: Use an anti-static gun on the spatula and weighing boat if available.

  • The "Coffin" Technique:

    • Pre-weigh a vial with a septum cap.

    • Add the solid to the vial inside the hood.

    • Cap the vial immediately.

    • Weigh the sealed vial outside the hood.

    • Return to the hood, add solvent, and transfer via syringe. Never transport the open solid across the lab.

Phase B: Reaction Monitoring
  • HBr Management: If the reaction generates HBr (common in substitutions), vent the vessel through a needle into a trap containing 10% Aqueous Sodium Carbonate .

  • Sampling: Do not take open aliquots. Use a syringe to withdraw samples through a septum. Quench the sample immediately in a sealed vial containing methanol.

Phase C: Deactivation & Cleaning

Context: Dirty glassware is the #1 cause of lab evacuations with benzyl bromides. Residual films release tears when the glassware is removed from the hood.

  • The Deactivation Solution: Prepare a bath of 5% Ammonia in Ethanol (or 5% Ethanolamine).

  • Soak: Submerge all contaminated spatulas, flasks, and stir bars in this bath for 2 hours.

    • Chemistry: The amine displaces the bromide, forming a non-volatile, non-lachrymatory benzyl amine salt [2].

  • Wash: After soaking, wash with water and acetone as normal.

Part 3: Emergency Response & Disposal

Spill Management

Minor Spill (<500 mg):

  • Alert: Announce "Lachrymator Spill."

  • Cover: Cover with a spill pad soaked in Solvent/Ammonia mixture to suppress vapors.

  • Clean: Wipe up while wearing Silver Shield (Laminate) gloves if available; otherwise, triple-glove with nitrile and change every 2 minutes.

Major Spill (>5g):

  • Evacuate: Evacuate the lab immediately. The HVAC system may spread lachrymatory vapors.

  • Re-entry: Do not re-enter without SCBA (Self-Contained Breathing Apparatus) until air changes have cleared the room.

Waste Disposal[2][3]
  • Segregation: Do not mix with general organic waste if unquenched.

  • Labeling: Label clearly as "Halogenated Waste - Contains Benzyl Bromide - Lachrymator."

  • Quenching: Ideally, quench waste streams with dilute ammonia before bottling to protect waste handlers.

Deactivation Workflow Visualization

Deactivation DirtyGlass Contaminated Glassware (R-CH2-Br residue) Soak Soak Bath: Ethanol + NH3 (aq) DirtyGlass->Soak Submerge Reaction Chemical Reaction: R-CH2-Br + NH3 -> R-CH2-NH3+ Br- Soak->Reaction 2 Hours Result Result: Non-Volatile Salt (Safe to Wash) Reaction->Result Deactivation

Figure 2: Chemical deactivation pathway. Converting the volatile electrophile into a stable salt prevents exposure during cleaning.

References

  • Kimberly-Clark Professional. (2023). Chemical Resistance Guide for Nitrile Gloves. Nitrile gloves show "Poor" resistance (breakthrough < 1 min) to many halogenated hydrocarbons; splash protection only. Link

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Section 6.C: Handling Lachrymators. Link

  • PubChem. (n.d.). Benzyl Bromide - Safety and Hazards. National Library of Medicine. Accessed 2024. Link

  • University of Pennsylvania EHRS. (2019). Fact Sheet: Disposable Nitrile Gloves in Chemical Lab. Confirms poor resistance to halogenated organics.[1] Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3-Difluoro-5-methoxy-4-methylbenzyl bromide
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2,3-Difluoro-5-methoxy-4-methylbenzyl bromide
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